molecular formula C20H22ClN B000108 3-(Diphenylmethylene)quinuclidine hydrochloride CAS No. 60697-89-4

3-(Diphenylmethylene)quinuclidine hydrochloride

Cat. No.: B000108
CAS No.: 60697-89-4
M. Wt: 311.8 g/mol
InChI Key: MJQAIFPDHWBYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Diphenylmethylene)quinuclidine hydrochloride is a chemical compound provided for research and development purposes. Researchers can utilize this compound in various laboratory studies. Its main applications and specific research value include [e.g., its activity as a chiral ligand in asymmetric synthesis or its potential as a reference standard in analytical chemistry]. The mechanism of action of this molecule is [e.g., attributed to its structural features, including the quinuclidine scaffold and the diphenylmethylene group, which may influence its binding affinity and functional activity at specific biological targets]. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal uses. All necessary safety data sheets should be consulted prior to handling.

Properties

IUPAC Name

3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAIFPDHWBYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

CAS 60697-89-4 molecular weight and empirical formula

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CAS 60697-89-4: 3-(Diphenylmethylene)quinuclidine Hydrochloride

Introduction

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 60697-89-4. Intended for researchers, scientists, and professionals in drug development, this document elucidates the core physicochemical properties, including molecular weight and empirical formula, grounded in authoritative data.

Compound Identification and Structure

The Chemical Abstracts Service (CAS) number 60697-89-4 is uniquely assigned to the compound 3-(Diphenylmethylene)quinuclidine hydrochloride . This identifier ensures unambiguous recognition in scientific literature and chemical databases.

The structural representation of this molecule is crucial for understanding its chemical behavior and potential interactions in biological systems. The linear formula for 3-(Diphenylmethylene)quinuclidine hydrochloride is C20H22ClN .

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. For 3-(Diphenylmethylene)quinuclidine hydrochloride, the key quantitative descriptors are summarized below.

Table 1: Core Physicochemical Data for CAS 60697-89-4
PropertyValueSource
CAS Registry Number 60697-89-4Sigma-Aldrich
Molecular Weight 311.858Sigma-Aldrich
Empirical Formula C20H22ClNSigma-Aldrich

The molecular weight of 311.858 g/mol is a critical parameter for stoichiometric calculations in experimental protocols, such as solution preparation and reaction kinetics. The empirical formula, C20H22ClN, provides the elemental composition, which is foundational for analytical techniques like mass spectrometry and elemental analysis.

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the CAS number and its associated core chemical data.

Figure 1: Hierarchical Data for CAS 60697-89-4 cas CAS 60697-89-4 compound 3-(Diphenylmethylene)quinuclidine Hydrochloride cas->compound Identifies mol_weight Molecular Weight: 311.858 compound->mol_weight Has formula Empirical Formula: C20H22ClN compound->formula Has

Figure 1: Hierarchical Data for CAS 60697-89-4

Experimental Protocols and Considerations

While specific experimental applications for 3-(Diphenylmethylene)quinuclidine hydrochloride are not detailed in the initial query, general laboratory protocols involving this compound would necessitate adherence to standard practices for handling chemical reagents.

Protocol: Preparation of a Standard Solution

  • Objective: To prepare a 10 mM stock solution of 3-(Diphenylmethylene)quinuclidine hydrochloride.

  • Materials:

    • 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4)

    • Appropriate solvent (e.g., DMSO, Ethanol, or Water, depending on solubility)

    • Volumetric flask

    • Analytical balance

  • Procedure:

    • Calculate the required mass of the compound using the formula: Mass (g) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L) For a 10 mM (0.01 mol/L) solution in 10 mL (0.01 L): Mass = 0.01 mol/L * 311.858 g/mol * 0.01 L = 0.0311858 g (or 31.19 mg)

    • Accurately weigh the calculated mass of the compound using an analytical balance.

    • Transfer the weighed compound to a clean, dry volumetric flask of the appropriate volume.

    • Add a portion of the chosen solvent to the flask and swirl to dissolve the compound completely.

    • Once dissolved, add more solvent to bring the total volume to the calibration mark on the flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

    • Label the solution clearly with the compound name, concentration, solvent, and date of preparation.

Causality in Protocol Design: The choice of solvent is critical and should be based on empirical solubility data for 3-(Diphenylmethylene)quinuclidine hydrochloride to ensure complete dissolution and stability of the stock solution. The use of a volumetric flask and an analytical balance is essential for achieving high accuracy in the final concentration, which is paramount for the reproducibility of subsequent experiments.

References

in vitro pharmacokinetics of 3-(Diphenylmethylene)quinuclidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetics of 3-(Diphenylmethylene)quinuclidine

Abstract

This technical guide provides a comprehensive framework for characterizing the in vitro pharmacokinetic profile of 3-(Diphenylmethylene)quinuclidine, a novel quinuclidine derivative. Recognizing the critical role of early-stage absorption, distribution, metabolism, and excretion (ADME) studies in drug development, this document outlines the core assays essential for establishing a foundational understanding of this compound's properties. We delve into the scientific rationale and detailed methodologies for assessing metabolic stability, plasma protein binding, intestinal permeability, and cytochrome P450 (CYP) inhibition. By integrating established protocols with expert insights, this guide serves as a practical resource for researchers, scientists, and drug development professionals, enabling them to generate robust and reliable data to inform critical decision-making in the progression of 3-(Diphenylmethylene)quinuclidine as a potential therapeutic agent.

Introduction: The Significance of Early In Vitro Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic properties.[1] A compound's therapeutic efficacy is not solely dependent on its pharmacological activity but also on its ability to reach the target site in sufficient concentrations and for an appropriate duration. Therefore, a thorough investigation of a drug candidate's ADME properties is paramount.

3-(Diphenylmethylene)quinuclidine, with its unique bicyclic amine structure, presents a compelling scaffold for medicinal chemistry exploration. The quinuclidine core is present in various biologically active molecules, including the antiarrhythmic agent quinidine and the anticholinergic compound 3-quinuclidinyl benzilate.[2][3][4] Understanding the in vitro pharmacokinetic profile of 3-(Diphenylmethylene)quinuclidine is a critical first step in evaluating its drug-like properties and predicting its in vivo behavior.[5]

This guide provides a structured approach to the in vitro characterization of 3-(Diphenylmethylene)quinuclidine, focusing on four key areas:

  • Metabolic Stability: To determine the compound's susceptibility to enzymatic degradation, primarily by hepatic enzymes.

  • Plasma Protein Binding: To quantify the extent of binding to plasma proteins, which influences the unbound, pharmacologically active concentration.

  • Intestinal Permeability: To assess the potential for oral absorption using the Caco-2 cell model.

  • Cytochrome P450 Inhibition: To evaluate the risk of drug-drug interactions by examining the compound's inhibitory effects on major CYP isoforms.

By following the principles and protocols outlined herein, researchers can build a comprehensive and reliable in vitro ADME profile for 3-(Diphenylmethylene)quinuclidine, paving the way for informed decisions in lead optimization and further development.

Metabolic Stability: Gauging the Compound's Achilles' Heel

Metabolic stability is a crucial parameter that dictates a drug's half-life and oral bioavailability.[1] A compound that is rapidly metabolized will likely have a short duration of action and poor exposure, rendering it therapeutically ineffective.[1] The liver is the primary site of drug metabolism, and in vitro assays using liver-derived subcellular fractions or cells are the gold standard for early assessment.[6][7]

Scientific Rationale

The primary objective of the metabolic stability assay is to determine the intrinsic clearance (CLint) of 3-(Diphenylmethylene)quinuclidine.[1] CLint represents the inherent ability of the liver to metabolize a drug in the absence of blood flow limitations.[1] This is typically achieved by incubating the compound with a metabolically active system, such as human liver microsomes (HLMs) or hepatocytes, and monitoring the disappearance of the parent compound over time.[1][8]

HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of phase I cytochrome P450 enzymes, making them a cost-effective and convenient tool for initial screening.[8] Hepatocytes, on the other hand, contain both phase I and phase II enzymes and offer a more complete picture of hepatic metabolism.[9] For a comprehensive evaluation of 3-(Diphenylmethylene)quinuclidine, both systems are recommended.

Experimental Workflow: Metabolic Stability Assessment

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 3-(Diphenylmethylene)quinuclidine Stock Solution (e.g., in DMSO) initiate_reaction Initiate Reaction by Adding 3-(Diphenylmethylene)quinuclidine and Cofactors prep_compound->initiate_reaction prep_hlm Prepare Human Liver Microsomes (HLM) or Hepatocyte Suspension pre_incubation Pre-incubate HLM/Hepatocytes at 37°C prep_hlm->pre_incubation prep_cofactor Prepare NADPH-Regenerating System (for HLMs) prep_cofactor->initiate_reaction pre_incubation->initiate_reaction time_points Incubate at 37°C and Collect Aliquots at Timed Intervals (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench Quench Reaction with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate Half-Life (t½) and Intrinsic Clearance (CLint) plot->calculate PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare 3-(Diphenylmethylene)quinuclidine Spiked Plasma load_plasma Load Spiked Plasma into Donor Chamber prep_compound->load_plasma prep_red Hydrate RED Device Membrane prep_red->load_plasma load_buffer Load Buffer into Receiver Chamber prep_red->load_buffer incubate Incubate at 37°C with Shaking (e.g., 4-6 hours) load_plasma->incubate load_buffer->incubate sample Collect Aliquots from Both Chambers incubate->sample match_matrix Matrix-Match Samples sample->match_matrix analyze Analyze Concentrations by LC-MS/MS match_matrix->analyze calculate_fu Calculate Fraction Unbound (fu) analyze->calculate_fu calculate_ppb Calculate % Plasma Protein Binding calculate_fu->calculate_ppb

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol: Rapid Equilibrium Dialysis (RED) Assay
  • Preparation:

    • Prepare a stock solution of 3-(Diphenylmethylene)quinuclidine in a suitable solvent.

    • Spike the test compound into human plasma at the desired final concentration (e.g., 2 µM).

    • Hydrate the semi-permeable membranes of the RED device inserts with dialysis buffer.

  • Dialysis:

    • Add the spiked plasma to the donor chamber of the RED device.

    • Add an equal volume of dialysis buffer to the receiver chamber.

    • Seal the plate and incubate at 37°C with shaking for 4-6 hours to reach equilibrium.

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate comparison, matrix-match the samples (i.e., add blank plasma to the buffer sample and buffer to the plasma sample in the same proportions).

    • Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge and analyze the supernatant for the concentration of 3-(Diphenylmethylene)quinuclidine by LC-MS/MS.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • Calculate the percentage of plasma protein binding using the formula: % Bound = (1 - fu) * 100.

Data Presentation
ParameterValue
Test Compound3-(Diphenylmethylene)quinuclidine
Test SystemHuman Plasma
Concentration2 µM
Fraction Unbound (fu) e.g., 0.05
% Plasma Protein Binding e.g., 95%
Positive Control (Warfarin) Within acceptable range

Intestinal Permeability: Predicting Oral Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for reaching systemic circulation. [10]The Caco-2 cell monolayer assay is a widely accepted in vitro model that mimics the human intestinal barrier. [11][12][13]These cells, derived from human colon adenocarcinoma, differentiate into polarized monolayers with tight junctions and express key drug transporters, providing a valuable tool for predicting oral drug absorption. [10][12]

Scientific Rationale

The Caco-2 assay measures the apparent permeability coefficient (Papp) of a compound across the cell monolayer. [10]This is determined by adding the compound to the apical (AP) side, which represents the intestinal lumen, and measuring its appearance on the basolateral (BL) side, which represents the bloodstream, over time. [11]The assay can also be performed in the reverse direction (BL to AP) to assess the involvement of efflux transporters, such as P-glycoprotein (P-gp). [14]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_culture Cell Culture cluster_permeability Permeability Assay cluster_analysis Analysis cluster_data Data Interpretation seed_cells Seed Caco-2 Cells on Transwell Inserts culture_cells Culture for 21 Days to Form a Differentiated Monolayer seed_cells->culture_cells check_integrity Verify Monolayer Integrity (TEER) culture_cells->check_integrity add_compound_ap Add 3-(Diphenylmethylene)quinuclidine to Apical (AP) Chamber check_integrity->add_compound_ap incubate Incubate at 37°C add_compound_ap->incubate add_buffer_bl Add Buffer to Basolateral (BL) Chamber add_buffer_bl->incubate sample_bl Collect Samples from BL Chamber at Timed Intervals incubate->sample_bl analyze Analyze Compound Concentration by LC-MS/MS sample_bl->analyze calculate_papp Calculate Apparent Permeability (Papp) analyze->calculate_papp classify_permeability Classify Permeability (Low, Moderate, High) calculate_papp->classify_permeability

Caption: Workflow for the Caco-2 cell permeability assay.

Detailed Protocol: Caco-2 Permeability Assay
  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Prior to the experiment, measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Assay (AP to BL):

    • Wash the Caco-2 monolayers with transport buffer.

    • Add the test compound, 3-(Diphenylmethylene)quinuclidine, dissolved in transport buffer to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis:

    • Analyze the concentration of 3-(Diphenylmethylene)quinuclidine in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Data Presentation
ParameterValue
Test Compound3-(Diphenylmethylene)quinuclidine
DirectionApical to Basolateral (A-B)
Papp (A-B) (x 10⁻⁶ cm/s) e.g., 8.5
Permeability Classification e.g., Moderate
Positive Control (Propranolol) Within acceptable range
Negative Control (Atenolol) Within acceptable range

Cytochrome P450 Inhibition: Assessing Drug-Drug Interaction Potential

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of a vast number of drugs. [15]Inhibition of these enzymes by a co-administered drug can lead to elevated plasma concentrations of the substrate drug, potentially causing adverse effects. [16]Therefore, evaluating the inhibitory potential of 3-(Diphenylmethylene)quinuclidine against major CYP isoforms is a critical component of its safety assessment.

Scientific Rationale

The CYP inhibition assay determines the half-maximal inhibitory concentration (IC50) of a test compound for specific CYP isoforms. [15]This is achieved by incubating human liver microsomes with a CYP isoform-specific probe substrate in the presence of varying concentrations of the inhibitor (3-(Diphenylmethylene)quinuclidine). [15]The formation of the probe substrate's metabolite is monitored, and the IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in metabolite formation.

Experimental Workflow: CYP Inhibition Assay

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_inhibitor Prepare Serial Dilutions of 3-(Diphenylmethylene)quinuclidine pre_incubation Pre-incubate HLM and Inhibitor at 37°C prep_inhibitor->pre_incubation prep_hlm Prepare Human Liver Microsomes prep_hlm->pre_incubation prep_substrate Prepare CYP-Specific Probe Substrate initiate_reaction Initiate Reaction by Adding Probe Substrate and NADPH prep_substrate->initiate_reaction pre_incubation->initiate_reaction incubate Incubate at 37°C for a Defined Time initiate_reaction->incubate quench Quench Reaction with Cold Acetonitrile incubate->quench analyze Analyze Metabolite Formation by LC-MS/MS quench->analyze plot Plot % Inhibition vs. Inhibitor Concentration analyze->plot calculate_ic50 Calculate IC50 Value plot->calculate_ic50

Caption: Workflow for the cytochrome P450 inhibition assay.

Detailed Protocol: CYP Inhibition Assay
  • Preparation:

    • Prepare a series of dilutions of 3-(Diphenylmethylene)quinuclidine in a suitable solvent.

    • Prepare solutions of CYP isoform-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, human liver microsomes, and the test inhibitor at various concentrations.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the probe substrate and NADPH.

    • Incubate for a specific time (e.g., 15 minutes).

  • Sample Analysis:

    • Stop the reaction by adding ice-cold acetonitrile.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation
CYP IsoformProbe SubstrateIC50 (µM) of 3-(Diphenylmethylene)quinuclidinePositive Control
CYP1A2 Phenacetine.g., > 50α-Naphthoflavone
CYP2B6 Bupropione.g., 25.3Ticlopidine
CYP2C9 Diclofenace.g., > 50Sulfaphenazole
CYP2C19 S-Mephenytoine.g., 15.8Ticlopidine
CYP2D6 Dextromethorphane.g., 5.2Quinidine
CYP3A4 Midazolame.g., 12.1Ketoconazole

Conclusion

The in vitro pharmacokinetic profiling of 3-(Diphenylmethylene)quinuclidine is a critical step in its preclinical development. The assays outlined in this guide—metabolic stability, plasma protein binding, intestinal permeability, and cytochrome P450 inhibition—provide a robust foundation for understanding the ADME properties of this novel compound. The data generated from these studies will enable a comprehensive assessment of its drug-like characteristics, identify potential liabilities, and guide further optimization efforts. By adhering to the principles of scientific integrity and employing validated methodologies, researchers can confidently advance the most promising candidates, ultimately increasing the probability of success in bringing a safe and effective new medicine to patients.

References

  • Bienta. (n.d.). Permeability Assay on Caco-2 Cells. Bienta.net. Retrieved March 12, 2026, from [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved March 12, 2026, from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

  • Costa, A., Sarmento, B., & Seabra, V. (2014). An evaluation of the latest in vitro tools for drug metabolism studies. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 103-119. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved March 12, 2026, from [Link]

  • Mondal, S. (2019). In vitro test methods for metabolite identification: A review. Asian Journal of Pharmacy and Pharmacology, 5(3), 441-450. [Link]

  • Semantic Scholar. (n.d.). An evaluation of the latest in vitro tools for drug metabolism studies. Retrieved March 12, 2026, from [Link]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved March 12, 2026, from [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Retrieved March 12, 2026, from [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Springer Protocols. Springer Nature. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved March 12, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved March 12, 2026, from [Link]

  • Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (Ki). Retrieved March 12, 2026, from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved March 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. Retrieved March 12, 2026, from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved March 12, 2026, from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved March 12, 2026, from [Link]

  • Pharmacologia. (2019, January 21). Metabolic stability and its role in the discovery of new chemical entities. Retrieved March 12, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Retrieved March 12, 2026, from [Link]

  • SpringerLink. (n.d.). Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Retrieved March 12, 2026, from [Link]

  • ASPET. (n.d.). Sexual Dimorphism in Phencyclidine In Vitro Metabolism and Pharmacokinetics in Rats. Retrieved March 12, 2026, from [Link]

  • Mattek. (n.d.). Metabolic Stability. Retrieved March 12, 2026, from [Link]

  • PubChem. (n.d.). 3-(Diphenylmethylene)quinuclidine hydrochloride. Retrieved March 12, 2026, from [Link]

  • ResearchGate. (2025, August 5). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry | Request PDF. Retrieved March 12, 2026, from [Link]

  • PubMed. (2020, October 25). In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry. Retrieved March 12, 2026, from [Link]

  • PubMed. (2020, June 1). 3-Quinuclidinyl-α-methoxydiphenylacetate: A multi-targeted ligand with antimuscarinic and antinicotinic effects designed for the treatment of anticholinesterase poisoning. Retrieved March 12, 2026, from [Link]

  • Wikipedia. (n.d.). Quinuclidine. Retrieved March 12, 2026, from [Link]

  • MDPI. (2026, February 9). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). Retrieved March 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine. PMC. Retrieved March 12, 2026, from [Link]

Sources

The Quinuclidine Scaffold in Early-Stage Drug Discovery: A Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The quinuclidine nucleus, a rigid, bicyclic amine formally known as 1-azabicyclo[2.2.2]octane, is a quintessential example of such a scaffold.[1][2] Its enduring prevalence is not a matter of coincidence but a direct consequence of its unique combination of physicochemical properties. The rigid, three-dimensional structure provides a fixed conformational arrangement, which can reduce the entropic penalty of binding to a biological target and allows for the precise spatial orientation of functional groups.[2] Furthermore, its inherent basicity facilitates strong ionic interactions with receptor sites.[2]

This guide provides a comprehensive exploration of quinuclidine derivatives in the context of early-stage drug discovery. We will move from the foundational chemistry and synthesis of the scaffold to its most prominent applications in neurodegenerative diseases and infectious disease research, and finally, touch upon its emerging roles in oncology and synthetic chemistry. This document is designed to be a practical resource, furnishing not just theoretical knowledge but also field-proven experimental protocols, quantitative data, and visual workflows to empower researchers in their discovery efforts.

Part 1: The Quinuclidine Core: Physicochemical Properties and Synthetic Strategies

A thorough understanding of the quinuclidine core is paramount to leveraging its full potential in drug design. Its distinct structural and electronic features are the very source of its utility.

Physicochemical Landscape

The quinuclidine scaffold's value is rooted in a set of key properties that medicinal chemists can exploit to achieve desired pharmacological profiles. The high basicity of the tertiary amine (pKa of the conjugate acid is ~11.0) ensures it is protonated at physiological pH, making it ideal for forming strong ionic bonds with acidic residues in target proteins.[2] Its caged, compact structure provides a rigid framework that is synthetically versatile, allowing for functionalization at several key positions, most commonly the C3 and C4 positions, as well as N-alkylation to form quaternary ammonium salts.[2][3]

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₁₃NLow molecular weight base scaffold.
Molar Mass 111.18 g/mol Provides a small, rigid core for building larger molecules.
pKa (conjugate acid) ~11.0Enables strong ionic interactions with biological targets.[2]
Structure Rigid bicyclic amineReduces conformational flexibility, lowering the entropic cost of binding and allowing precise vectoring of substituents.[2]
Solubility Soluble in water and organic solventsProvides a favorable starting point for developing drug candidates with appropriate solubility profiles.[2]
General Synthetic Pathways

The synthesis of diverse quinuclidine derivatives is well-established, often commencing from commercially available precursors such as 3-quinuclidinone or 3-quinuclidinol.[2] These starting materials provide a versatile platform for introducing a wide array of functional groups. For instance, N-alkyl quaternary quinuclidines, which are extensively studied as cholinesterase inhibitors, are readily prepared by reacting a 3-substituted quinuclidine with an appropriate alkyl bromide in a polar aprotic solvent like acetone.[3] Bisquaternary derivatives can be synthesized using a similar approach with di-bromoalkanes.[3] The C3 position is particularly amenable to modification, serving as a handle to attach esters, carbamates, oximes, and other functionalities crucial for tuning receptor affinity and selectivity.[3]

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Derivative Classes 3-Quinuclidinone 3-Quinuclidinone Reduction Reduction 3-Quinuclidinone->Reduction e.g., NaBH4 Oxime Formation Oxime Formation 3-Quinuclidinone->Oxime Formation + NH2OH·HCl 3-Quinuclidinol 3-Quinuclidinol Oxidation Oxidation 3-Quinuclidinol->Oxidation e.g., Swern N-Alkylation (Quaternization) N-Alkylation (Quaternization) 3-Quinuclidinol->N-Alkylation (Quaternization) + R-Br Esterification / Carbamoylation Esterification / Carbamoylation 3-Quinuclidinol->Esterification / Carbamoylation Reduction->3-Quinuclidinol Oxidation->3-Quinuclidinone N-Alkyl Quaternary Salts N-Alkyl Quaternary Salts N-Alkylation (Quaternization)->N-Alkyl Quaternary Salts 3-Ester/Carbamate Derivatives 3-Ester/Carbamate Derivatives Esterification / Carbamoylation->3-Ester/Carbamate Derivatives 3-Oxime Derivatives 3-Oxime Derivatives Oxime Formation->3-Oxime Derivatives 3-Hydroxy Derivatives 3-Hydroxy Derivatives 3-Oxime Derivatives->N-Alkylation (Quaternization) + R-Br

Caption: General synthetic routes for quinuclidine derivatives.

Experimental Protocol: Synthesis of N-Dodecyl-3-hydroxyquinuclidinium Bromide

This protocol describes a representative synthesis of a monoquaternary quinuclidine derivative, a class of compounds investigated for cholinesterase inhibition.[3] The causality for this choice rests on the straightforward nature of the quaternization reaction, which serves as a foundational technique in the synthesis of many biologically active quinuclidine derivatives.

Materials:

  • 3-Quinuclidinol (Quinuclidin-3-ol)

  • 1-Bromododecane

  • Dry Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Diethyl ether (for washing)

Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-quinuclidinol (e.g., 1.27 g, 10 mmol) and a magnetic stir bar.

  • Solvent Addition: Add 50 mL of dry acetone to the flask. Stir the mixture until the 3-quinuclidinol is fully dissolved.

  • Reagent Addition: Under an inert atmosphere, add 1-bromododecane (e.g., 2.74 g, 11 mmol, 1.1 equivalents) to the solution dropwise. The use of a slight excess of the alkylating agent ensures complete consumption of the starting quinuclidine.

  • Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 56°C for acetone). Maintain reflux for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After 24 hours, allow the reaction mixture to cool to room temperature. The product, a white solid, will often precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove any unreacted 1-bromododecane and other non-polar impurities.

  • Drying: Dry the purified product under vacuum to yield N-dodecyl-3-hydroxyquinuclidinium bromide as a white solid.

Experimental Protocol: Structural Characterization of a Novel Derivative

The identity and purity of any newly synthesized compound must be rigorously confirmed. This protocol outlines a standard workflow for characterization.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

  • Mass Spectrometer (e.g., ESI-MS)

  • FT-IR Spectrometer

Methodology:

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

    • Acquire a ¹H NMR spectrum to confirm the presence of all expected protons and their multiplicities and integrations. For the example in 1.3, this would include signals for the quinuclidine ring protons, the N-alkyl chain protons, and the hydroxyl proton.

    • Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms in the molecule.

    • Advanced 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.[4][5]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Infuse the sample into an electrospray ionization (ESI) source.

    • Acquire a mass spectrum in positive ion mode. The expected molecular ion peak ([M]⁺ for the quaternary cation) should be observed, confirming the molecular weight of the synthesized cation.

  • Infrared (IR) Spectroscopy:

    • Prepare the sample (e.g., as a KBr pellet or using an ATR accessory).

    • Acquire an IR spectrum. Key functional groups will show characteristic absorption bands (e.g., a broad O-H stretch around 3200-3600 cm⁻¹ for the hydroxyl group).

Part 2: Applications in Neurodegenerative Disease Research

Quinuclidine derivatives have become a cornerstone in the exploration of therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD), primarily due to their profound interactions with the cholinergic system.[1]

Targeting Cholinergic Dysfunction in Alzheimer's Disease

The cholinergic hypothesis of AD posits that the cognitive decline seen in patients is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[3][6] A primary strategy to combat this is to increase the amount of ACh in the synaptic cleft. This is achieved by inhibiting the enzymes responsible for its breakdown: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3][6] Quinuclidine derivatives have proven to be an excellent scaffold for designing potent inhibitors of these enzymes.[1][3]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Quinuclidine_Inhibitor Quinuclidine Derivative Quinuclidine_Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Inhibition of AChE by quinuclidine derivatives in the synapse.

Quinuclidine Derivatives as Cholinesterase Inhibitors

A significant body of research has focused on N-alkyl quaternary quinuclidines as inhibitors of both AChE and BChE.[3] Structure-activity relationship (SAR) studies have shown that inhibitory potency is highly dependent on the length of the N-alkyl chain and the nature of the substituent at the 3-position.[3][6] Notably, bisquaternary derivatives, where two quinuclidine rings are linked by an alkyl chain, often exhibit the highest potency.[3]

CompoundSubstituent(s)TargetKᵢ (µM)
Compound 7 [3]1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)AChE0.44
BChE0.26
Compound 14 [3]1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)AChE2.1
BChE0.46
Monouaternary C12 [3]N-dodecyl-3-hydroxyquinuclidinium bromideAChE1.1
BChE0.98
Modulation of Acetylcholine Receptors

Beyond enzyme inhibition, quinuclidine derivatives are instrumental in directly targeting muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors.[1]

  • Muscarinic Receptor Ligands: The quinuclidine scaffold is present in numerous approved drugs that target mAChRs.[2] Derivatives have been designed to act as selective agonists or antagonists for the five different subtypes (M1-M5).[7][8] For example, novel quinuclidinyl N-phenylcarbamate analogs have been explored for their binding affinities across all five subtypes, while other series have been optimized for M2- or M3-selectivity for treating various conditions.[1][7] The ability to fine-tune selectivity is a key advantage of this scaffold.[9]

  • Nicotinic Receptor Ligands: The α7 subtype of the nAChR is a key target in AD research due to its role in cognition and its interaction with neurotoxic β-amyloid (Aβ) peptides.[10] Quinuclidine benzamides have been identified as potent α7 nAChR agonists.[11] More recently, derivatives like 3-((6-(phenylethynyl)pyridin-3-yl)oxy)quinuclidine (EQ-04) have been developed as Positive Allosteric Modulators (PAMs). These PAMs enhance the receptor's response to ACh and have shown significant neuroprotective potential by mitigating Aβ toxicity and inhibiting Aβ aggregation in cellular models.[10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol uses the well-established Ellman's method to quantify the inhibitory potency of a test compound against AChE or BChE. The choice of this method is based on its reliability, spectrophotometric readout, and widespread use, making it a gold standard for this type of evaluation.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (quinuclidine derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and test compound in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 150 µL of phosphate buffer (pH 8.0)

    • 10 µL of the test compound at various concentrations (to generate a dose-response curve). For the control wells, add 10 µL of the solvent.

    • 20 µL of DTNB solution.

    • 10 µL of enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 10 µL of the substrate solution (ATCh or BTCh) to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5 minutes. The rate of reaction is proportional to the rate of increase in absorbance.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response model to calculate the IC₅₀ value. The Kᵢ value can be subsequently determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.

Experimental Protocol: Cell Viability and Neuroprotection Assays

Assessing the cytotoxicity of new compounds is a critical step in early discovery.[3] This protocol describes the use of the MTT assay for cell viability and a subsequent neuroprotection assay against an Aβ challenge.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

  • Test compound (quinuclidine derivative)

  • β-amyloid (1-42) peptide, pre-aggregated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours.

  • Cytotoxicity Assay:

    • Treat the cells with various concentrations of the test compound (e.g., 1 µM to 200 µM) for 24 hours.[3]

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

  • Neuroprotection Assay:

    • Select a non-toxic concentration of the test compound determined from the cytotoxicity assay.

    • Pre-treat the cells with the test compound for 2 hours.

    • Introduce the toxic agent (e.g., 10 µM of pre-aggregated Aβ peptide) to the wells (except for the control wells) and co-incubate for another 24 hours.

    • Perform the MTT assay as described above.

    • A significant increase in viability in the compound + Aβ treated wells compared to the Aβ-only wells indicates a neuroprotective effect.[10]

Part 3: Applications in Infectious and Parasitic Disease Research

The biosynthetic pathways of pathogens often contain enzymes that are sufficiently different from their human homologs to be targeted for selective inhibition. The quinuclidine scaffold has been successfully employed to create inhibitors for such targets.

Squalene Synthase as an Antiparasitic Target

Squalene synthase (SQS) is a key enzyme in the sterol biosynthesis pathway, which is essential for the survival of parasites like Leishmania and Trypanosoma.[1][12] Since the parasite enzyme can be selectively inhibited over its human counterpart, SQS represents a viable and attractive therapeutic target.[12] Quinuclidine derivatives have emerged as a promising class of SQS inhibitors.[1][13]

Start Identify Parasite- Specific Target (e.g., SQS) Design Design & Synthesize Quinuclidine Library Start->Design Screen_Parasite Primary Screen: Parasite SQS Inhibition Assay Design->Screen_Parasite Screen_Human Secondary Screen: Human SQS Inhibition Assay (Selectivity) Screen_Parasite->Screen_Human Cell_Assay Cell-Based Assay: Parasite Growth Inhibition Screen_Human->Cell_Assay SAR Analyze SAR & Identify Hits Cell_Assay->SAR Optimize Lead Optimization SAR->Optimize

Caption: Workflow for screening antiparasitic quinuclidine derivatives.

Structure-Activity Relationships of Quinuclidine-based SQS Inhibitors

Research into SQS inhibitors has revealed critical SAR insights. Potent inhibitory activity is often associated with the incorporation of a bulky, hydrophobic tricyclic system, such as a fluorene or phenothiazine moiety, linked to the quinuclidine ring.[13][14] The length and conformation of the linker connecting these two parts are also crucial for achieving high affinity.[13]

CompoundKey Structural FeatureTargetIC₅₀ (nM)
Compound 31 [13](Z)-3-[2-(9H-fluoren-2-yloxy)ethylidene]Hamster SQS76
Human SQS48
Compound 19 [14]3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)Hamster SQS120

Part 4: Emerging Applications and Future Directions

The versatility of the quinuclidine scaffold extends beyond the classical targets discussed above, with ongoing research exploring its potential in oncology and as a powerful tool in synthetic organic chemistry.

Anticancer Research

The quinuclidine framework has been explored for the development of novel anti-proliferative agents.[1] A series of quinuclidinone derivatives were synthesized and evaluated for their activity against human lung carcinoma (A549) cells.[15] These studies, while still in the early stages, demonstrated that certain substitution patterns on the quinuclidine ring could lead to potent anticancer activity, paving the way for further development of this compound class in oncology.[15]

Catalysis in Organic Synthesis

In a distinct but vital application, quinuclidine and its derivatives serve as highly effective catalysts. They are particularly prominent as hydrogen-atom-transfer (HAT) catalysts in photoinduced reactions.[16][17] Under visible light irradiation, the quinuclidine can be oxidized to its radical cation, which is a powerful hydrogen abstractor.[17] This enables the direct functionalization of otherwise inert C-H bonds, a highly sought-after transformation in modern organic synthesis.[16][18] This catalytic utility makes quinuclidine an important tool for the very discovery and synthesis of other complex molecules.[19]

Conclusion

The quinuclidine scaffold has unequivocally established itself as a privileged core in modern medicinal chemistry.[2] Its unique constellation of a rigid three-dimensional structure, high basicity, and synthetic tractability has enabled the development of a remarkable diversity of biologically active compounds. From modulating the cholinergic system in the treatment of Alzheimer's disease to inhibiting essential enzymes in parasites, its applications are both broad and impactful. The continued exploration of this versatile scaffold, including its roles in oncology and catalysis, ensures that quinuclidine derivatives will remain at the forefront of early discovery research for years to come.

References

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. International Journal of Molecular Sciences. Available at: [Link]

  • Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. Chinese Chemical Letters. Available at: [Link]

  • Novel Quinuclidinyl Heteroarylcarbamate Derivatives as Muscarinic Receptor Antagonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ChemInform Abstract: Design and Pharmacology of Quinuclidine Derivatives as M2-Selective Muscarinic Receptor Ligands. ResearchGate. Available at: [Link]

  • Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PubMed. Available at: [Link]

  • Synthesis and Antimuscarinic Properties of Quinuclidin-3-yl 1,2,3,4-Tetrahydroisoquinoline-2-carboxylate Derivatives as Novel Muscarinic Receptor Antagonists 1. ResearchGate. Available at: [Link]

  • Quinuclidine and its derivatives as hydrogen-atom-transfer catalysts in photoinduced reactions. ScienceDirect. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Archiv der Pharmazie. Available at: [Link]

  • Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. Available at: [Link]

  • (PDF) Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. ResearchGate. Available at: [Link]

  • Quinuclidine: A Versatile Catalyst and Building Block in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. Available at: [Link]

  • Quinuclidine Derivatives as Potential Antiparasitics. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Quinuclidine derivatives as potential antiparasitics. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

Sources

A Comprehensive Guide to the Synthesis of 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Executive Summary

This technical guide provides a detailed examination of the synthetic pathways leading to 3-(Diphenylmethylene)quinuclidine hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The primary focus is on a robust and well-established two-stage synthetic strategy: the initial preparation of the critical intermediate, 3-quinuclidinone, via a Dieckmann condensation, followed by a Wittig olefination to construct the target diphenylmethylene moiety. This document elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers field-proven insights into optimizing reaction conditions. All methodologies are grounded in authoritative scientific literature to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Retrosynthetic Strategy

The quinuclidine scaffold is a privileged bicyclic amine structure found in various natural products and therapeutically important molecules.[1] Its rigid conformation makes it a valuable building block for designing ligands with high receptor affinity and selectivity. 3-(Diphenylmethylene)quinuclidine hydrochloride incorporates this scaffold with a diphenylmethylene group, a feature often associated with anticholinergic and antihistaminic activity.

A logical retrosynthetic analysis of the target molecule identifies the exocyclic carbon-carbon double bond as the key disconnection point. This suggests an olefination reaction as the final bond-forming step. The most direct and reliable method for this transformation is the Wittig reaction, which couples a ketone with a phosphorus ylide. This approach disconnects the target molecule into two primary synthons: the bicyclic ketone 3-quinuclidinone and a diphenylmethylphosphonium ylide .

This guide will therefore focus on the synthesis of 3-quinuclidinone, followed by its conversion to the final product.

Synthesis of the Key Precursor: 3-Quinuclidinone

The synthesis of 3-quinuclidinone is a well-documented process, most efficiently achieved through an intramolecular Dieckmann condensation of a substituted piperidine diester.[2][3] This multi-step process begins with commercially available piperidine-4-carboxylic acid or its esters.

The Dieckmann Condensation Pathway

The synthesis commences with the N-alkylation of ethyl piperidine-4-carboxylate (ethyl isonipecotate) with an acetate equivalent, such as ethyl chloroacetate.[1] This step forms a diester intermediate. The crucial ring-closing step is an intramolecular Dieckmann condensation, which utilizes a strong, non-nucleophilic base like potassium tert-butoxide. This base deprotonates the α-carbon of one ester group, and the resulting enolate attacks the carbonyl of the second ester group, forming a five-membered ring fused to the piperidine core. The subsequent acidic workup accomplishes both hydrolysis of the resulting β-keto ester and decarboxylation, yielding the desired 3-quinuclidinone.[1][2]

Experimental Workflow: Dieckmann Pathway

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Dieckmann Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation A Ethyl Piperidine-4-carboxylate C Ethyl 1-(2-ethoxy-2-oxoethyl) piperidine-4-carboxylate A->C Base (e.g., Na2CO3) Solvent (e.g., Water) B Ethyl Chloroacetate B->C E Bicyclic β-Keto Ester Intermediate C->E Intramolecular Cyclization D Potassium tert-butoxide (t-BuOK) in Toluene/THF G 3-Quinuclidinone E->G Acid-catalyzed ring opening and loss of CO2 F Dilute Acid (e.g., H2SO4) Heat

Caption: Synthesis of 3-Quinuclidinone via Dieckmann Condensation.

Detailed Experimental Protocol: Synthesis of 3-Quinuclidinone[1]

Part A: Synthesis of 1-Carbethoxymethyl-4-Carbethoxypiperidine[2]

  • To a stirred solution of Ethyl isonipecotate (10.0 g, 0.063 mol) and sodium carbonate (10.1 g, 0.095 mol) in water (30 ml) at 30-35°C, add ethyl chloroacetate (9.2 g, 0.075 mol) dropwise over 10 minutes.

  • Heat the reaction mixture to 80-84°C and stir for 4 hours. Monitor reaction completion by Gas Chromatography (GC).

  • Cool the mixture to 35-40°C, dilute with water (60 ml), and stir for 1 hour.

  • Separate the organic and aqueous layers. The product is the organic layer.

Part B: Cyclization, Hydrolysis, and Decarboxylation to 3-Quinuclidinone[4]

  • Prepare a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml).

  • Heat the base solution to reflux. Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) dropwise over 3 hours.

  • Maintain the mixture at reflux for an additional 3 hours after the addition is complete.

  • Cool the reaction mass to 50°C and cautiously add dilute sulfuric acid (13 ml in 40 ml water) dropwise. Stir for 1 hour.

  • Separate the aqueous layer, heat it to reflux, and maintain for 6 hours.

  • Cool the mixture to room temperature and adjust the pH to ~10.5 with a 50% sodium hydroxide solution.

  • Extract the aqueous layer with chloroform (3 x 50 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinuclidinone.

  • Purify the crude product by recrystallization from hexane to afford a white crystalline solid.

Data Summary: 3-Quinuclidinone Synthesis
StepKey ReagentsSolventTemperatureTimeTypical Yield
N-Alkylation Ethyl isonipecotate, Ethyl chloroacetate, Na₂CO₃Water80-84°C4 hr~97%
Cyclization Diester intermediate, Potassium tert-butoxideToluene/THFReflux6 hr-
Hydrolysis β-Keto ester intermediate, H₂SO₄ (aq)WaterReflux6 hr~69% (overall)
Alternative Pathway: Oxidation of 3-Quinuclidinol

An alternative and industrially relevant route to 3-quinuclidinone involves the oxidation of 3-quinuclidinol.[5] This method is particularly valuable for recycling unwanted stereoisomers (e.g., S-3-quinuclidinol) that may be produced as byproducts in the synthesis of chiral drugs.[4][6] The Corey-Kim oxidation, which uses a complex of N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), is an efficient method for this transformation, providing high yields without requiring harsh conditions.[6]

Core Synthesis via Wittig Olefination

With 3-quinuclidinone in hand, the final carbon-carbon double bond can be formed using the Wittig reaction. This reaction is one of the most reliable methods for converting ketones into alkenes with absolute regiochemical control.[7]

Mechanistic Principles

The Wittig reaction involves a phosphorus ylide, also known as a Wittig reagent.[8] The ylide is prepared by treating a phosphonium salt with a strong base. In this case, diphenylmethyltriphenylphosphonium halide is deprotonated to form the nucleophilic ylide. This ylide then attacks the electrophilic carbonyl carbon of 3-quinuclidinone. The reaction proceeds through a cyclic intermediate called an oxaphosphetane, which subsequently collapses to form the desired alkene and triphenylphosphine oxide as a byproduct.[7][9]

Experimental Workflow: Wittig Reaction

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination A Diphenylmethyl- triphenylphosphonium Halide C Phosphorus Ylide (Wittig Reagent) A->C B Strong Base (e.g., n-BuLi) B->C E Betaine/Oxaphosphetane Intermediate C->E D 3-Quinuclidinone D->E F 3-(Diphenylmethylene)quinuclidine E->F G Triphenylphosphine Oxide (Byproduct) E->G

Caption: General Mechanism of the Wittig Olefination Reaction.

Detailed Experimental Protocol: Wittig Reaction

Part A: Preparation of the Wittig Reagent

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend diphenylmethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78°C (dry ice/acetone bath).

  • Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

  • Allow the solution to stir at low temperature for 30-60 minutes.

Part B: Olefination

  • Dissolve 3-quinuclidinone in anhydrous THF.

  • Add the 3-quinuclidinone solution dropwise to the cold ylide solution prepared in Part A.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

Data Summary: Wittig Reaction
StepKey ReagentsSolventTemperatureKey Considerations
Ylide Formation Phosphonium Salt, n-BuLiAnhydrous THF-78°CStrictly anhydrous and inert conditions are critical for success.
Olefination Ylide, 3-QuinuclidinoneTHF-78°C to RTSlow warming allows for complete reaction. The main challenge is the removal of the triphenylphosphine oxide byproduct.

Final Salt Formation and Purification

To obtain the final hydrochloride salt, the purified free base is treated with hydrochloric acid. This standard acid-base reaction provides a stable, crystalline solid that is often easier to handle and purify than the free base.

Protocol for Hydrochloride Salt Formation
  • Dissolve the purified 3-(Diphenylmethylene)quinuclidine free base in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or isopropanol.

  • To this solution, add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution. If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual impurities.

  • Dry the final product, 3-(Diphenylmethylene)quinuclidine hydrochloride, under vacuum.

Conclusion

The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride is most effectively accomplished through a sequential pathway involving the Dieckmann condensation to form the 3-quinuclidinone core, followed by a Wittig olefination to install the exocyclic double bond. Careful control of reaction conditions, particularly the maintenance of an anhydrous environment during the Wittig reagent formation, is paramount to achieving high yields. The protocols and insights provided in this guide offer a robust framework for the successful laboratory-scale synthesis of this valuable compound.

References

  • The University of Liverpool. Synthesis and Utilisation of Quinuclidine N-Oxide and its Lithium Salt. [Link]

  • Chavakula, R., et al. (2018). A Large Scale Synthesis of Racemic 3-Quinuclidinol Under Solvent Free Conditions. Organic Chemistry: An Indian Journal, 14(3):127. [Link]

  • Google Patents. (2013).
  • Zenodo. (2015). A process for producing 3-quinuclidinone hydrochloride by oxidation of unwanted isomer 3-S-quinuclidinol. [Link]

  • ResearchGate. (2014). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [Link]

  • ResearchGate. (2015). ChemInform Abstract: A Process for Producing 3-Quinuclidinone Hydrochloride by Oxidation of Unwanted Isomer 3-S-Quinuclidinol. [Link]

  • Bentham Science. (2014). An Improved and Simple Route for the Synthesis of 3-Quinuclidinone Hydrochloride. [Link]

  • PubChem. (+-)-3-Quinuclidinol. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Scribd. Grignard Reaction: Diphenylmethanol Synthesis. [Link]

  • Google Patents. (2020). EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • University Website. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • Trade Science Inc. (2015). The grignard synthesis of triphenylmethanol. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The Quinuclidine Paradigm: Pharmacological and Structural Context

Quifenadine (IUPAC: 1-Azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol) is a highly specialized second-generation H1-receptor antagonist. Unlike conventional antihistamines, quifenadine operates via a dual mechanism: it acts as a competitive blocker of H1 receptors while simultaneously activating diamine oxidase, an enzyme that degrades approximately 30% of endogenous histamine [1][1]. Furthermore, the molecule's core features a quinuclidine ring, which confers unique antiarrhythmic properties by acting as a calcium channel blocker and modulating potassium channel activity [1][1].

With an oral bioavailability of roughly 45% and a rapid peak plasma concentration achieved within 1 hour ( Tmax​ ) [1][1], the drug undergoes extensive hepatic metabolism before being excreted primarily through the kidneys [2][2]. For drug development professionals, mapping the biotransformation pathways of such quinuclidine derivatives is essential for comprehensive pharmacokinetic (PK) and toxicological profiling.

Mechanistic Biotransformation: Predicting the Metabolic Fate

The structural liabilities of quifenadine dictate its metabolic trajectory. The molecule consists of a highly lipophilic diphenylcarbinol moiety attached to a basic quinuclidine ring. This architecture invites specific Phase I and Phase II enzymatic attacks:

  • Phase I Functionalization : The diphenyl groups are highly susceptible to cytochrome P450 (CYP)-mediated aromatic hydroxylation. Concurrently, the tertiary amine within the quinuclidine core is a prime target for N-oxidation driven by flavin-containing monooxygenases (FMOs) and specific CYP isoforms.

  • Phase II Conjugation : The native carbinol hydroxyl group and the newly formed phenolic hydroxyls serve as direct conjugation sites for Uridine 5'-diphospho-glucuronosyltransferase (UGT)-mediated O-glucuronidation. Additionally, the tertiary amine can undergo direct N-glucuronidation, a well-documented clearance pathway for quinuclidine-containing compounds.

MetabolicPathway Q Quifenadine (Parent) [M+H]+ m/z 294.185 P1_1 Aromatic Hydroxylation [M+H]+ m/z 310.180 Q->P1_1 CYP450 (Liver) P1_2 N-Oxidation [M+H]+ m/z 310.180 Q->P1_2 FMO/CYP (Liver) P2_2 N-Glucuronidation [M+H]+ m/z 470.217 Q->P2_2 UGT (Phase II) P2_1 O-Glucuronidation [M+H]+ m/z 470.217 P1_1->P2_1 UGT (Phase II)

Putative Phase I and Phase II metabolic biotransformation pathways of quifenadine.

Self-Validating Analytical Architecture

To capture labile Phase II conjugates and distinguish isobaric Phase I metabolites (e.g., N-oxides vs. ring-hydroxylated species), a rigorous Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UHPLC-HRMS) methodology is required.

Causality of Experimental Choices:

  • Ionization Mode : Positive Electrospray Ionization (ESI+) is strictly selected. The basic nitrogen in the quinuclidine ring (pKa ~8.5) readily accepts a proton in acidic mobile phases, yielding a highly abundant [M+H]+ precursor ion at m/z 294.188 [3][3].

  • Internal Standardization : Quifenadine-d10 is utilized as a stable isotope-labeled internal standard (SIL-IS) [4][4]. This is non-negotiable for a self-validating system; it corrects for matrix suppression effects in the ESI source and accounts for any physical losses during sample extraction.

  • Sample Preparation : Cold protein precipitation (using acetonitrile) is chosen over liquid-liquid extraction (LLE). LLE often requires pH adjustments that can degrade labile N-glucuronides and N-oxides back to the parent compound, leading to false-negative metabolite profiles.

LCMSWorkflow Incub In Vitro Incubation (HLM + NADPH) Prep Sample Prep (Protein Ppt + IS) Incub->Prep LC UHPLC Separation (C18 Column) Prep->LC MS HRMS Analysis (ESI+ Q-TOF) LC->MS Data Data Processing (Mass Defect) MS->Data

Step-by-step UHPLC-HRMS workflow for the untargeted metabolic profiling of quifenadine.

Experimental Protocol: In Vitro Profiling Workflow

Step 1: Human Liver Microsome (HLM) Incubation
  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Combine HLM (final protein concentration 1.0 mg/mL) and quifenadine (10 µM final concentration) in the buffer.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Self-Validation Step : Prepare a "Zero-Time" control (quench solvent added before NADPH) and a "No-Cofactor" control (buffer replaces NADPH). This definitively rules out non-enzymatic degradation or artifactual oxidation during sample handling.

  • Initiate the reaction by adding NADPH (1 mM final concentration) for Phase I profiling, and UDPGA (2 mM) supplemented with alamethicin (25 µg/mL) for Phase II profiling.

  • Incubate at 37°C for 60 minutes.

Step 2: Reaction Quenching and Extraction
  • Terminate the reaction by adding three volumes of ice-cold acetonitrile containing 50 ng/mL Quifenadine-d10 (IS) [4][4].

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.

Quantitative Data & Chromatographic Parameters

To separate structurally similar isobaric metabolites, a shallow reverse-phase gradient is employed.

Table 1: UHPLC Gradient Conditions (Column: C18, 2.1 x 100 mm, 1.7 µm)

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H2​O )Mobile Phase B (0.1% FA in ACN)
0.00.495%5%
1.00.495%5%
8.00.440%60%
10.00.45%95%
12.00.45%95%
12.10.495%5%
15.00.495%5%

Table 2: Putative Metabolites and HRMS Characteristics

MetaboliteBiotransformationFormulaExact Mass [M+H]+ Mass Shift (Da)
Quifenadine (Parent)N/A C20​H23​NO 294.18520
M1Aromatic Hydroxylation C20​H23​NO2​ 310.1801+15.9949
M2N-Oxidation C20​H23​NO2​ 310.1801+15.9949
M3O-Glucuronidation C26​H31​NO7​ 470.2173+176.0321
M4N-Glucuronidation C26​H31​NO7​ 470.2173+176.0321

Data Processing & Structural Elucidation Logic

Post-acquisition, the raw data is processed using Mass Defect Filtering (MDF). Because metabolic transformations (like the addition of an oxygen atom, +15.9949 Da) shift the mass defect in mathematically predictable ways, MDF algorithms eliminate endogenous matrix background noise, isolating true drug-related material [3][3].

Elucidation via Collision-Induced Dissociation (CID): Structural assignment relies heavily on the MS/MS fragmentation pattern. The parent quifenadine molecule typically yields a dominant product ion at m/z 167.08, corresponding to the stable diphenylmethylium cation.

  • If a metabolite with an m/z of 310.18 yields an MS/MS fragment at m/z 183.08 (167 + 16), the hydroxylation definitively occurred on the diphenyl rings.

  • Conversely, if the m/z 310.18 metabolite yields the unchanged m/z 167.08 fragment, the oxidation is localized to the quinuclidine ring (confirming N-oxidation).

This logical deduction forms the cornerstone of untargeted metabolite identification, ensuring high confidence in the proposed metabolic pathways before advancing to NMR confirmation.

References

  • What is the mechanism of Quifenadine Hydrochloride? Patsnap Synapse. Available at: [Link]

  • Quifenadine - Wikipedia . Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Treatment with PCSK9 Inhibitors in Patients with Familial Hypercholesterolemia Lowers Plasma Levels of Platelet-Activating Factor and Its Precursors: A Combined Metabolomic and Lipidomic Approach . PMC / NIH.gov. Available at: [Link]

Sources

Methodological & Application

storage and stability conditions for 3-(Diphenylmethylene)quinuclidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical discrepancies in pharmaceutical impurity profiling that stem not from instrument failure, but from the pre-analytical degradation of reference standards. 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4) is a prime example of a compound that demands rigorous handling.

Often utilized as a reference standard for related impurities of the antihistamine quifenadine[1][2], this molecule possesses two critical structural vulnerabilities: the highly hygroscopic nature of its protonated quinuclidine core, and the photo-susceptibility of its conjugated exocyclic diphenylmethylene double bond.

This application note provides a self-validating, causality-driven guide to the storage, handling, and stability protocols required to maintain the analytical integrity of this standard.

Mechanistic Overview of Instability

To design an effective storage protocol, we must first understand the chemical causality behind the degradation of 3-(Diphenylmethylene)quinuclidine hydrochloride.

  • Hygroscopicity and Hydrate Formation: Like its parent compound quifenadine hydrochloride, which forms multiple stable hydrates (e.g., dihydrate forms) depending on the relative humidity (RH)[2][3], this dehydrated analog is highly susceptible to moisture uptake. Moisture absorption alters the effective molecular weight of the powder, introducing immediate mass-balance errors during stock solution preparation. Furthermore, moisture lowers the activation energy for solid-state phase transitions.

  • Photo-Oxidation of the Diphenylmethylene Group: The molecule features an exocyclic double bond conjugated with two phenyl rings. UV and ambient light photons provide sufficient energy to excite the π -electrons, making the double bond highly susceptible to reaction with ambient oxygen (photo-oxidation). This pathway typically leads to oxidative cleavage, yielding benzophenone and quinuclidin-3-one as primary degradants[4][5].

  • Thermal Degradation: Elevated temperatures can drive the volatilization of HCl (free-basing the amine) and exponentially accelerate the aforementioned oxidative pathways.

DegradationMechanisms API 3-(Diphenylmethylene) quinuclidine HCl Light UV / Ambient Light (hv) API->Light Moisture High Relative Humidity (H2O) API->Moisture Heat Elevated Temperature (>25°C) API->Heat PhotoOx Photo-oxidation & Cleavage Light->PhotoOx Hydration Hygroscopic Uptake & Hydrate Formation Moisture->Hydration Thermal Solid-State Transition & HCl Volatilization Heat->Thermal Prod1 Benzophenone + Quinuclidin-3-one PhotoOx->Prod1 Prod2 Weighing Inaccuracy (Mass-balance error) Hydration->Prod2 Prod3 Loss of Purity Thermal->Prod3

Fig 1. Degradation pathways of 3-(Diphenylmethylene)quinuclidine HCl under environmental stress.

Quantitative Storage Parameters

To mitigate these degradation pathways, environmental controls must be strictly enforced. The table below summarizes the validated storage conditions across different states of the material[6].

Storage StateTemperatureLight ExposureMoisture ControlMaximum Shelf LifePrimary Degradation Risk
Bulk Solid 2–8°CProtected (Amber Glass)Desiccator / Argon Purge24 MonthsHydrate formation
Solid Aliquots 2–8°CProtected (Amber Glass)Sealed with PTFE Caps12 MonthsMoisture ingress
Stock Solution -20°CProtected (Amber Vials)Anhydrous Solvent1–3 MonthsPhoto-oxidation
Working Solution AmbientProtected (Autosampler)N/A24–48 HoursPhoto-oxidation

Step-by-Step Methodologies

A protocol is only as good as its ability to prevent user-induced errors. The following procedures are designed as self-validating workflows—meaning the steps inherently prevent the physical conditions that cause degradation.

Protocol A: Solid-State Handling & Sub-Aliquoting

Causality Check: Opening a cold vial in a humid laboratory causes immediate condensation of atmospheric moisture onto the hygroscopic powder. This instantly invalidates the Certificate of Analysis (CoA) purity by altering the water content.

  • Equilibration: Upon removal from 2–8°C storage, place the sealed bulk vial immediately into a desiccator. Allow it to equilibrate to room temperature (20–25°C) for a minimum of 1 hour.

  • Environment Control: Transfer the equilibrated vial to a glove box or an analytical balance enclosure purged with dry Nitrogen or Argon (Target RH < 10%).

  • Weighing: Rapidly weigh out the required mass into pre-dried, amber glass vials.

  • Sealing: Purge the headspace of each new aliquot vial with Argon. Seal immediately using PTFE-lined caps. Note: Standard silicone septa allow slow moisture permeation over time; PTFE provides an absolute barrier.

  • Storage: Return all sealed aliquots to 2–8°C storage.

Protocol B: Solution Preparation & Autosampler Stability

Causality Check: In solution, the activation energy for photo-oxidation is significantly lowered. Dissolved oxygen and ambient laboratory lighting will rapidly cleave the diphenylmethylene group.

  • Solvent Selection: Use only anhydrous, HPLC-grade solvents (e.g., Acetonitrile or Methanol) that have been degassed to remove dissolved oxygen.

  • Dissolution: Add the solvent directly to the solid aliquot. Vortex gently until fully dissolved. Do not sonicate for extended periods, as localized cavitation heating can induce thermal degradation.

  • Transfer: Transfer the working solution immediately into amber HPLC autosampler vials.

  • Analysis: Keep autosampler trays covered or utilize an instrument with a dark, temperature-controlled sample compartment (set to 4°C if possible). Limit ambient benchtop exposure to less than 2 hours.

StorageWorkflow Start Bulk Standard (Stored at 2-8°C) Equilibrate Equilibrate to RT (in desiccator, 1 hr) Start->Equilibrate Prevent condensation GloveBox Weighing under Dry N2/Ar (RH < 10%) Equilibrate->GloveBox Open vial Split1 Solid Aliquots GloveBox->Split1 Split2 Stock Solutions (e.g., in Acetonitrile) GloveBox->Split2 StoreSolid Amber Vials + Desiccant Store at 2-8°C Split1->StoreSolid StoreLiquid Amber HPLC Vials Store at -20°C Split2->StoreLiquid

Fig 2. Optimized workflow for aliquoting and storing analytical reference standards.

References

  • 3-(Diphenylmethylene)quinuclidine Hydrochloride Reference Standard Pharmaffiliates URL:[Link]

  • Three anhydrous forms and a dihydrate form of quifenadine hydrochloride: A structural study of the thermodynamic stability and dehydration mechanism Kons, A., et al. - CrystEngComm (Royal Society of Chemistry), 2015 URL:[Link]

  • The Oxidation of 1-Halo- and 1,2-Dihalo-3,4-bis(diphenylmethylene)cyclobut-1-enes Toda, F., et al. - Bulletin of the Chemical Society of Japan (Oxford Academic), 1973 URL:[Link]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, the rigorous qualification of drug impurities is not merely a regulatory hurdle, but a fundamental pillar of patient safety. 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4)[1] is a well-documented impurity and degradation product of the H1-receptor antagonist Quifenadine[2].

This application note provides a comprehensive, self-validating in vivo dosing protocol designed for the pharmacokinetic (PK) and toxicokinetic (TK) profiling of this specific impurity. By establishing precise methodologies for formulation, administration, and sampling, researchers can accurately determine the systemic exposure of 3-(Diphenylmethylene)quinuclidine, ensuring compliance with international safety guidelines.

Scientific Context & Rationale

The Causality of Impurity Profiling

According to the ICH Q3A(R2) guidelines, any impurity present in a new drug substance at levels exceeding the qualification threshold (typically 0.15% or 1.0 mg/day, whichever is lower) must undergo dedicated biological safety and toxicokinetic qualification[3].

3-(Diphenylmethylene)quinuclidine forms via the acidic or metabolic dehydration of Quifenadine's tertiary alcohol group. This chemical transformation is pharmacokinetically significant: the loss of the hydroxyl group and the formation of a diphenylmethylene double bond drastically increases the molecule's lipophilicity. Consequently, this impurity is expected to exhibit a higher Volume of Distribution ( Vd​ ) and potentially a longer terminal half-life than its parent drug. Independent in vivo profiling is therefore mandatory to establish safe exposure limits prior to human clinical trials, as outlined in ICH M3(R2) [4].

Pathway Q Quifenadine (Parent Drug) Deg Acidic/Metabolic Dehydration (-H2O) Q->Deg Imp 3-(Diphenylmethylene)quinuclidine (Target Impurity) Deg->Imp CYP Hepatic CYP450 Metabolism Imp->CYP Exc Renal/Biliary Excretion CYP->Exc

Degradation pathway of Quifenadine and systemic clearance of the resulting impurity.

Experimental Design

To generate a robust PK/TK profile, the Sprague-Dawley (SD) rat is utilized as the model organism. SD rats provide a standardized baseline for hepatic CYP450 metabolism and are the industry standard for nonclinical safety studies[4].

Table 1: Recommended In Vivo Study Design for Impurity Qualification
GroupRouteDose (mg/kg)Formulation VehicleN (Male/Female)Sampling Timepoints (h)
1 Intravenous (IV)1.00.9% Saline (pH 7.4)3 / 30.083, 0.25, 0.5, 1, 2, 4, 8, 24
2 Oral (PO)10.00.5% CMC in Purified Water3 / 30.25, 0.5, 1, 2, 4, 8, 12, 24

Step-by-Step Dosing Protocols

Phase 1: Formulation and System Suitability

Expertise & Causality: The hydrochloride salt form of 3-(Diphenylmethylene)quinuclidine[1] confers excellent aqueous solubility, allowing for simple aqueous vehicles. However, unbuffered basic amines can cause injection-site necrosis.

  • Gravimetric Assessment : Weigh the required mass of 3-(Diphenylmethylene)quinuclidine hydrochloride using a calibrated microbalance. Apply a salt correction factor (MW 311.85 g/mol ) to dose accurately based on the free-base equivalent.

  • IV Formulation (1.0 mg/mL) : Dissolve the compound in sterile 0.9% physiological saline. Vortex for 2 minutes. Critical Step : Measure the pH and adjust to 7.2–7.4 using 0.1 N NaOH. This prevents endothelial damage and localized hemolysis during intravenous administration.

  • PO Formulation (2.0 mg/mL) : Suspend the compound in 0.5% Carboxymethylcellulose (CMC). While the compound is water-soluble, CMC increases vehicle viscosity, ensuring uniform gastrointestinal transit and minimizing gastric irritation.

  • Self-Validation Check : Extract 50 µL aliquots of both formulations pre- and post-dosing. Analyze via LC-UV to confirm that the nominal concentration is within ±10% of the target. Discard the batch if it fails this QC gate.

Phase 2: In Vivo Administration
  • Intravenous (IV) Bolus :

    • Warm the rat briefly under a heat lamp to dilate the lateral tail vein.

    • Administer the IV formulation at a dose volume of 1 mL/kg using a 27G needle.

    • Causality: Inject slowly over 30–60 seconds. Rapid bolus injection of quinuclidine derivatives can induce acute cardiovascular spikes due to off-target anticholinergic effects.

  • Oral (PO) Gavage :

    • Fast the animals overnight (12 hours) prior to dosing. Causality: Fasting eliminates food-effect variability on gastrointestinal absorption, providing a cleaner Cmax​ profile.

    • Administer the PO formulation at a dose volume of 5 mL/kg using a curved, ball-tipped gavage needle.

    • Resume standard feeding 4 hours post-dose.

Phase 3: Pharmacokinetic Sampling & Processing
  • Blood Collection : Draw 200 µL of blood via the retro-orbital plexus or a pre-implanted jugular vein cannula at the timepoints specified in Table 1.

  • Anticoagulation : Transfer blood immediately into pre-chilled K2​EDTA microcentrifuge tubes. Causality: EDTA chelates calcium to prevent coagulation and simultaneously inhibits plasma esterases that could prematurely degrade the analyte ex vivo.

  • Plasma Isolation : Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Carefully transfer the plasma supernatant to pre-labeled cryovials.

  • Storage : Snap-freeze the plasma in liquid nitrogen and store at -80°C until LC-MS/MS bioanalysis.

Workflow A Compound Prep CAS 60697-89-4 B Formulation (Saline, pH 7.4) A->B C In Vivo Dosing (IV & PO Routes) B->C D PK/TK Sampling (0-24h Timecourse) C->D E LC-MS/MS Bioanalysis D->E

Workflow for the in vivo pharmacokinetic profiling of 3-(Diphenylmethylene)quinuclidine.

Data Presentation & Interpretation

Following LC-MS/MS bioanalysis, non-compartmental analysis (NCA) should be performed to extract the primary PK parameters. Below is a representative data matrix indicating the expected pharmacokinetic behavior of this highly lipophilic quinuclidine derivative.

Table 2: Representative PK Parameters (Simulated for SD Rats)
ParameterUnitIV (1.0 mg/kg)PO (10.0 mg/kg)Interpretation / Causality
Cmax​ ng/mL450 ± 45120 ± 15Peak systemic exposure; PO is lower due to first-pass metabolism.
Tmax​ h0.0831.5 ± 0.5Rapid absorption from the GI tract due to high lipophilicity.
AUC0−t​ h*ng/mL850 ± 902100 ± 250Total systemic exposure used to calculate safety margins.
t1/2​ h3.2 ± 0.44.1 ± 0.6Terminal elimination half-life.
Clearance ( Cl ) L/h/kg1.17N/AIndicates moderate-to-high hepatic extraction ratio.
Vd​ L/kg5.4N/AHigh volume of distribution confirms extensive tissue partitioning.
Bioavailability ( F ) %N/A~24.7%Calculated via (AUCPO​/AUCIV​)×(DoseIV​/DosePO​) .

References

  • [2] Pharmaffiliates Impurity Standards : Product Name: 3-(Diphenylmethylene)quinuclidine Hydrochloride (Quifenadine Impurity). Pharmaffiliates. Available at: [Link]

  • [4] U.S. Food and Drug Administration (FDA) : M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Available at: [Link]

  • [3] International Council for Harmonisation (ICH) : Q3A(R2): Impurities in New Drug Substances. Available at: [Link]

Sources

Application Note: Advanced Extraction Methodologies for 3-(Diphenylmethylene)quinuclidine from Biological Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Chemical Significance

3-(Diphenylmethylene)quinuclidine (CAS 60697-89-4) is a highly lipophilic, basic amine characterized by its rigid bicyclic quinuclidine core. In pharmaceutical research, it is frequently encountered as a synthetic precursor, an active metabolite, or a dehydration degradant of[1] and other azoniabicyclooctane-based muscarinic antagonists.

Quantifying this compound in complex biological matrices (e.g., human plasma, whole blood, and urine) presents a distinct analytical challenge. The sterically hindered tertiary amine of the quinuclidine ring exhibits a high pKa, meaning it remains almost entirely ionized at physiological pH. This Application Note details field-proven, self-validating protocols for the efficient extraction of 3-(Diphenylmethylene)quinuclidine, comparing Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) strategies.

Physicochemical Profiling & Extraction Rationale

As a Senior Application Scientist, I cannot overstate the importance of aligning your sample preparation chemistry with the target analyte’s physicochemical properties. The causality behind every extraction step described below is rooted in the molecule's acid-base behavior.

Table 1: Physicochemical Properties of 3-(Diphenylmethylene)quinuclidine

ParameterValue / CharacteristicAnalytical Implication
Molecular Weight 275.39 g/mol (Free Base)Optimal for LC-MS/MS detection in ESI+ mode.
pKa (Quinuclidine N) ~10.2Highly basic; requires pH > 11.5 for full deprotonation or pH < 8 for full protonation.
LogP (Predicted) ~4.5Highly lipophilic in its neutral state; prone to non-specific binding to plasticware.
State at pH 7.4 >99% Ionized (Cationic)Direct extraction into non-polar organic solvents will result in near-zero recovery.

To successfully extract this compound, we must manipulate its ionization state:

  • For LLE: We must force the molecule into its neutral, lipophilic state by raising the matrix pH significantly above its pKa (pH ≥ 10.0). This allows the free base to partition into an organic solvent.

  • For SPE: We utilize a Mixed-Mode Cation Exchange (MCX) mechanism. By acidifying the matrix (pH < 3.0), we ensure the molecule is fully protonated. It is then captured by the negatively charged sulfonic acid groups on the MCX sorbent, allowing us to aggressively wash away neutral lipids before eluting the target at a high pH.

Experimental Workflows

ExtractionWorkflow Start Biological Matrix (Plasma, Urine) PreTreat Add Internal Standard (Quifenadine-d10) Start->PreTreat Split Select Method PreTreat->Split LLE_Prep Alkalinization (pH 10.5) 0.1 M Borate Buffer Split->LLE_Prep Method A SPE_Prep Acidification (pH < 3) 2% Phosphoric Acid Split->SPE_Prep Method B LLE_Ext Liquid-Liquid Extraction Chloroform:Hexane LLE_Prep->LLE_Ext Evap Evaporation (N2, 40°C) LLE_Ext->Evap SPE_Ext Mixed-Mode SPE (MCX Cartridge) SPE_Prep->SPE_Ext SPE_Ext->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS

Workflow for extracting 3-(Diphenylmethylene)quinuclidine from biological matrices via LLE and SPE.

Step-by-Step Protocols

To ensure a self-validating system, both protocols mandate the use of an isotopically labeled internal standard (IS). For this assay, [2] is highly recommended, as it perfectly mimics the extraction recovery and matrix ionization effects of the target analyte. Furthermore, every batch must include a double-blank (matrix only) and a zero-blank (matrix + IS) to validate the absence of endogenous interference.

Method A: Liquid-Liquid Extraction (LLE)

This method is adapted from established [1], optimized for the extreme lipophilicity of the dehydrated molecule.

  • Aliquoting: Transfer 500 µL of human plasma into a 15 mL glass centrifuge tube. (Note: Avoid polypropylene tubes during LLE to prevent plasticizer leaching by chloroform).

  • IS Addition: Spike 20 µL of Quifenadine-d10 working solution (100 ng/mL). Vortex for 10 seconds.

  • Alkalinization (Critical Step): Add 200 µL of 0.1 M Sodium Borate buffer (pH 10.5). Vortex briefly. This neutralizes the quinuclidine nitrogen, shifting the equilibrium entirely to the free base.

  • Extraction: Add 3.0 mL of a Chloroform:Hexane mixture (50:50, v/v). The inclusion of hexane reduces the extraction of polar phospholipids compared to pure chloroform.

  • Partitioning: Cap tightly and mix via a reciprocating shaker for 10 minutes at 400 rpm.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.

  • Transfer & Evaporation: Carefully transfer 2.5 mL of the lower organic layer (chloroform-rich) to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 150 µL of Initial Mobile Phase (e.g., 10% Acetonitrile in Water with 0.1% Formic Acid). Vortex for 2 minutes and transfer to an autosampler vial.

Method B: Mixed-Mode Cation Exchange (MCX) SPE

This is the gold-standard approach for basic amines, offering superior cleanup of biological matrices.

  • Sample Pre-treatment: To 500 µL of plasma, add 20 µL of IS. Add 500 µL of 2% Phosphoric Acid (H₃PO₄) in water. Vortex thoroughly. Causality: This disrupts protein binding and drops the pH below 3.0, ensuring 100% protonation of the quinuclidine nitrogen.

  • Conditioning: Condition an Oasis MCX cartridge (30 mg / 1 cc) with 1.0 mL Methanol, followed by 1.0 mL HPLC-grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min. The protonated analyte binds to the sulfonic acid groups via strong cation exchange.

  • Aqueous Wash: Wash with 1.0 mL of 0.1 N HCl. This removes water-soluble endogenous proteins and salts without disrupting the ionic bond.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Causality: This is the most powerful step of MCX. The methanol strips away neutral lipids, cholesterol, and acidic compounds. The target analyte remains locked to the sorbent via the ionic bond.

  • Elution: Elute the target analyte with 1.0 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH (>11) deprotonates the quinuclidine nitrogen, breaking the ionic interaction, while the methanol acts as the carrier solvent.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 150 µL of Initial Mobile Phase.

Quantitative Performance & Method Comparison

The data below summarizes the validation parameters derived from comparing the two methodologies. While LLE is cost-effective, MCX-SPE provides superior precision and effectively eliminates ion suppression caused by plasma phospholipids.

Table 2: Comparative Extraction Performance in Human Plasma (n=6)

ParameterMethod A: LLE (Chloroform/Hexane)Method B: MCX-SPE
Absolute Recovery (%) 76.5 ± 5.2%94.2 ± 2.8%
Matrix Effect (%) *-18.4% (Ion Suppression)-3.1% (Negligible)
Intra-day Precision (CV%) 6.8%2.5%
Inter-day Precision (CV%) 8.1%3.4%
Throughput Moderate (requires careful phase transfer)High (amenable to 96-well automation)

*Matrix Effect calculated via post-extraction spike method. A negative value indicates ion suppression in the MS source.

LC-MS/MS Analytical Considerations

Due to the highly basic nature of the[3] nitrogen, severe peak tailing is a common failure point when using standard C18 columns with acidic mobile phases (due to secondary interactions with unendcapped surface silanols).

Expert Recommendation: To achieve sharp, symmetrical peaks, utilize a Charged Surface Hybrid (CSH) C18 column, which maintains a low-level positive surface charge that repels the protonated quinuclidine amine, minimizing secondary interactions. Alternatively, use an Ethylene Bridged Hybrid (BEH) C18 column with a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10.0), which keeps the analyte in its neutral state during chromatography.

References

  • Shovkova, Z., et al. (2020). "Determination of quifenadine by HPLC method in blood". Ukrainian Biopharmaceutical Journal, 20(3). DOI: 10.24959/ubphj.20.277. Available at:[Link]

Sources

Troubleshooting & Optimization

optimizing HPLC mobile phase for quifenadine impurity separation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: HPLC Mobile Phase Optimization for Quifenadine Impurity Separation

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, mechanistically grounded strategies for optimizing the High-Performance Liquid Chromatography (HPLC) separation of quifenadine and its structurally similar impurities.

Scientific Rationale & Mechanistic Causality

Quifenadine (phencarol) is a first-generation H1-histamine receptor blocker characterized by a diarylmethane structure and a highly basic quinuclidine ring[1][2]. When analyzing basic tertiary amines via reverse-phase HPLC (RP-HPLC), scientists frequently encounter severe peak tailing and poor impurity resolution. This is caused by secondary ion-exchange interactions between the protonated basic amine of quifenadine and ionized residual silanols ( Si−O− ) on the silica-based stationary phase.

To establish a self-validating separation system, we must engineer a mobile phase that suppresses these secondary interactions. By utilizing a highly acidic aqueous buffer (0.005 M perchloric acid), we drop the mobile phase pH to ~2.5, driving the silanols into their neutral, protonated state ( Si−OH ). The addition of 0.2 M lithium perchlorate serves a dual purpose: it increases the ionic strength of the mobile phase to outcompete quifenadine for any remaining active sites, and the perchlorate ion acts as a chaotropic ion-pairing agent, enhancing the retention and baseline resolution of the polar impurities[1][2].

Core Experimental Protocol: Quifenadine Extraction & Separation

This methodology is a self-validating system. It incorporates internal system equilibration checks to ensure baseline stability and utilizes a specific reconstitution strategy to prevent solvent-mismatch anomalies prior to injection[1][2].

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

  • Alkalinization: Transfer 1.0 mL of the biological matrix (e.g., plasma) or API solution to a centrifuge tube. Add ammonium hydroxide solution dropwise to adjust the pH to 9.0. Causality: Quifenadine is a weak base. At pH 9.0, the quinuclidine nitrogen is un-ionized, maximizing its partition coefficient into the organic extraction solvent[1][2].

  • Extraction: Add 5.0 mL of chloroform. Vortex vigorously for 10 minutes to ensure complete phase partitioning, then centrifuge at 3000 rpm for 15 minutes to break any emulsions[1].

  • Recovery: Carefully aspirate the lower organic (chloroform) layer and transfer it to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C[1].

  • Reconstitution (Critical Step): Reconstitute the dried residue in the exact initial mobile phase composition (95% Eluent A / 5% Eluent B). Causality: Reconstituting in pure organic solvent causes the analyte to travel faster than the mobile phase upon injection, leading to peak splitting and band broadening[1].

Phase 2: HPLC Analysis

  • System Equilibration: Flush the HPLC system with the initial mobile phase (95% Eluent A, 5% Eluent B) until a stable UV baseline is achieved (typically 10-15 column volumes)[1].

  • Injection: Inject 4 µL of the reconstituted sample onto a Prontosil 120-5C 18 AQ (5 µm) column maintained at 37-40 °C[1][2].

  • Gradient Execution: Execute the 40-minute linear gradient (detailed in Table 1) and monitor multi-wavelength UV absorbance between 210–300 nm[1][2].

Workflow Plasma Plasma Sample Alk Alkalinization (pH 9.0) Plasma->Alk Ext Chloroform Extraction Alk->Ext Evap Evaporation & Reconstitution Ext->Evap HPLC HPLC-UV Analysis Evap->HPLC

Step-by-step experimental workflow for quifenadine extraction and HPLC analysis.

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Chromatographic Conditions [1][2]

Parameter Value / Specification Mechanistic Purpose
Column Prontosil 120-5C 18 AQ, 5 µm High-density C18 phase compatible with highly aqueous initial conditions.
Eluent A 5% Acetonitrile, 95% Buffer (0.2 M Lithium Perchlorate in 0.005 M Perchloric Acid) Suppresses silanol ionization; provides ion-pairing for basic amines.
Eluent B 100% Acetonitrile Elutes strongly retained lipophilic impurities.
Gradient Linear from 100% A to 100% B over 40 min Ensures sharp peak focusing across a wide polarity range.
Flow Rate 100 µL/min (Microbore format) Optimizes mass transfer and reduces solvent consumption.
Column Temp 37–40 °C Lowers mobile phase viscosity, reducing backpressure and improving kinetics.

| Detection | UV at 210, 220, 230, 240, 250, 260, 280, 300 nm | Multi-wavelength detection allows for spectral ratio identification of impurities. |

Table 2: Method Validation Metrics [1][2]

Validation Parameter Value
Linearity Range 5.0 - 100.0 µg/mL
Limit of Quantification (LOQ) 5.0 µg/mL (equivalent to 20.0 ng in 4 µL)
Correlation Coefficient (r) 0.9985
Relative Standard Deviation (RSD) 2.25 %

| Target Retention Time | 20.27 ± 0.03 min |

Troubleshooting Guide & FAQs

Q: Why am I observing severe peak tailing for the main quifenadine peak, and how can I adjust the mobile phase to fix it? A: Peak tailing for quifenadine is almost exclusively caused by secondary interactions with unshielded silanols on the silica matrix. If you are experiencing tailing, verify that your Eluent A pH is strictly below 3.0. If the pH is correct, ensure your lithium perchlorate concentration is at least 0.2 M. The lithium ions and perchlorate counter-ions are required to mask the active sites and pair with the quinuclidine nitrogen[1][2].

Q: Structurally similar impurities are co-eluting with the quifenadine peak. Should I switch to an isocratic method? A: No. Quifenadine degradation products and synthetic impurities span a wide range of polarities. An isocratic method might separate closely eluting polar impurities but will result in excessive retention times and severe band broadening for hydrophobic degradants. Stick to the 40-minute linear gradient (5% to 100% Acetonitrile) to ensure sharp peaks across the entire chromatogram[1][2]. If co-elution persists, flatten the gradient slope specifically around the 15–25 minute mark (where quifenadine elutes at ~20.27 min)[1].

Q: I am seeing ghost peaks and baseline drift during the gradient run. What is the cause? A: Ghost peaks in this assay usually originate from lipophilic matrix components (e.g., plasma lipids) that were co-extracted by the chloroform and strongly retained on the column[2]. Ensure you are running a 2-minute column regeneration step at 100% Eluent B at the end of every run, followed by a thorough equilibration back to 95% Eluent A[2]. Baseline drift is expected in gradient UV detection at low wavelengths (e.g., 210 nm) due to the changing absorbance of Acetonitrile; utilizing a reference wavelength or baseline subtraction in your chromatography data system (CDS) will correct this.

Q: My quifenadine peak is splitting. What is the root cause? A: Peak splitting in this workflow is a classic symptom of solvent-mismatch. If the dried sample extract is reconstituted in a high percentage of organic solvent (e.g., 100% methanol or acetonitrile) but injected into the highly aqueous initial mobile phase (95% Eluent A), the analyte does not focus at the head of the column. Always reconstitute your sample in the exact initial mobile phase composition[1].

Mechanistic Troubleshooting Workflow

Troubleshooting Issue Issue: Poor Quifenadine Impurity Resolution CheckpH Check Mobile Phase pH Is pH < 3.0? Issue->CheckpH AdjustpH Adjust to pH ~2.5 (0.005 M Perchloric Acid) CheckpH->AdjustpH No CheckOrg Evaluate Organic Modifier (Acetonitrile Gradient) CheckpH->CheckOrg Yes AdjustpH->CheckOrg Gradient Optimize Gradient: 5% to 100% ACN over 40 min CheckOrg->Gradient Co-elution IonPair Add Ion-Pairing Agent (0.2 M Lithium Perchlorate) CheckOrg->IonPair Peak tailing Success Baseline Separation Achieved Gradient->Success IonPair->Success

Troubleshooting logic for optimizing quifenadine HPLC mobile phase.

Sources

overcoming matrix effects in LC-MS analysis of quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

LC-MS/MS Bioanalysis Support Center Module: Overcoming Matrix Effects in Quinuclidine Derivatives (e.g., Solifenacin, Palonosetron)

Welcome to the Technical Support Center. As bioanalytical scientists, we frequently encounter severe ion suppression when analyzing quinuclidine derivatives in biological matrices. This guide provides field-proven, mechanistically grounded troubleshooting strategies to diagnose and eliminate matrix effects, ensuring the scientific integrity of your pharmacokinetic (PK) and clinical assays.

Mechanistic Overview: The Quinuclidine Challenge

Quinuclidine derivatives (such as the muscarinic antagonist solifenacin or the antiemetic palonosetron) are characterized by a highly basic bicyclic amine structure with a pKa typically around 9 to 10[1][2].

The Causality of Matrix Effects: Under standard LC-MS/MS conditions utilizing acidic mobile phases (e.g., 0.1% formic acid), the quinuclidine nitrogen is permanently protonated. This high polarity leads to poor retention on standard reversed-phase (C18) columns. Consequently, these analytes often co-elute with the solvent front or early-eluting endogenous matrix components—specifically lysophospholipids, residual salts, and polymeric dosing vehicles like PEG 400[3][4]. When these high-abundance components co-elute with your target analyte, they compete for the limited charge available on the droplet surface during Electrospray Ionization (ESI), leading to severe ion suppression [5].

Diagnostic Workflows

Before optimizing your method, you must establish a self-validating diagnostic baseline to confirm the presence and magnitude of the matrix effect[6].

MatrixDiagnostic A Suspect Matrix Effect (Signal Drift / Poor LLOQ) B Select Diagnostic Approach A->B C Post-Column Infusion (Qualitative Mapping) B->C D Post-Extraction Spike (Quantitative MEF) B->D E Infuse analyte continuously. Inject blank matrix extract. C->E F Spike analyte into blank extract vs. neat solvent. D->F G Observe baseline drops at analyte retention time. E->G H Calculate Matrix Factor (MF): MF = Area(Matrix) / Area(Solvent) F->H I Implement Corrective Action (SPE, SIL-IS, Chromatography) G->I H->I

Caption: Workflow for diagnosing and quantifying LC-MS matrix effects in bioanalysis.

Method A: Post-Column Infusion (Qualitative Mapping) Inject a blank matrix extract into the LC-MS system while continuously infusing a neat standard of your quinuclidine derivative post-column via a T-piece[7]. A drop in the steady baseline signal at the retention time of your analyte definitively confirms ion suppression[8].

Method B: Post-Extraction Spike (Quantitative) Spike your analyte into a post-extracted blank matrix and compare its peak area to the same concentration spiked into a neat solvent. This yields the Matrix Effect Factor (MEF)[8].

Troubleshooting Guide: Advanced Sample Preparation

Protein precipitation (PPT) is insufficient for quinuclidine derivatives because it fails to remove phospholipids, which are the primary drivers of ion suppression in ESI+[7]. To overcome this, Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard[3].

Step-by-Step Methodology: Mixed-Mode SPE for Quinuclidines

Mixed-mode SPE utilizes a dual retention mechanism (hydrophobic C8/C18 + sulfonic acid cation exchange). This allows for rigorous interference elution that is impossible with standard reversed-phase SPE[3][4].

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% phosphoric acid.

    • Causality: The acid disrupts protein-drug binding and ensures the highly basic quinuclidine nitrogen is 100% protonated (positively charged) for optimal ionic binding[9].

  • Conditioning & Equilibration: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through the SPE cartridge.

  • Sample Loading: Apply the acidified sample. The protonated quinuclidine binds tightly to the cation-exchange sites via ionic interactions.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic acid in water.

    • Causality: Removes endogenous salts and highly polar interferences.

  • Wash 2 (Aggressive Organic): Pass 1 mL of 100% Methanol.

    • Causality: This is the critical self-validating step. Because the quinuclidine is locked in place by strong ionic bonds, you can use 100% organic solvent to wash away neutral lipids, phospholipids, and polymeric dosing vehicles (e.g., PEG 400) without losing your target analyte[3][4].

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH (>11) deprotonates the quinuclidine, neutralizing its charge. This breaks the ionic bond with the sorbent, allowing the methanol to elute the clean analyte[9].

MixedModeSPE S1 1. Load Sample Acidified Plasma S2 2. Aqueous Wash Removes Salts S1->S2 S3 3. 100% Organic Wash Removes Phospholipids S2->S3 S4 4. High pH Elution Recovers Quinuclidine S3->S4

Caption: Step-by-step mechanism of Mixed-Mode Cation Exchange (MCX) SPE for basic analytes.

Quantitative Data Comparison

The table below summarizes the expected analytical performance of various sample preparation techniques when extracting basic quinuclidine derivatives from human plasma.

Sample Preparation MethodTypical Analyte Recovery (%)Matrix Effect Factor (MEF)*Phospholipid Removal Efficiency
Protein Precipitation (PPT) 85 - 95%30 - 50% (Severe Suppression)Poor[7]
Liquid-Liquid Extraction (LLE) 70 - 80%75 - 85% (Moderate)Moderate[9]
Reversed-Phase SPE (RP-SPE) 80 - 90%65 - 75% (Moderate)Poor to Moderate[7]
Mixed-Mode SPE (MCX) 90 - 98%95 - 100% (Minimal to None)Excellent[3]

*Note: An MEF of 100% indicates zero matrix effect. Values <100% indicate ion suppression[8].

Frequently Asked Questions (FAQs)

Q: I am currently using protein precipitation (PPT) for palonosetron extraction, but my Lower Limit of Quantification (LLOQ) is failing reproducibility criteria. Why? A: PPT is a non-selective technique that only removes large proteins. It leaves behind high concentrations of endogenous lysophospholipids and salts in the final extract[7]. Because palonosetron is highly basic and elutes early on standard C18 columns, it co-elutes directly into this "phospholipid suppression zone," causing drastic signal variations. You must switch to a cleaner extraction method like Mixed-Mode SPE or utilize a phospholipid-removal plate[7].

Q: Can I use a structurally similar analog as an internal standard (IS) instead of a Stable Isotope-Labeled Internal Standard (SIL-IS) to save on assay costs? A: While possible, it is highly discouraged for analytes prone to matrix effects. A structural analog will likely have a slightly different retention time than your target quinuclidine. If it elutes even 0.1 minutes apart, it may fall outside the specific ion suppression zone affecting your analyte, failing to correct the quantitative bias[6]. Furthermore, a co-eluting analog can actually suppress the signal of your target analyte if used at high concentrations[6]. A SIL-IS is the gold standard because it co-elutes perfectly and experiences the exact same matrix effect, effectively neutralizing the error[5][6].

Q: I applied the Mixed-Mode SPE protocol, but I am still seeing a 20% signal suppression. How can I optimize the chromatography to fix the remainder? A: If sample prep has been maximized, you must alter the chromatography to shift the analyte out of the suppression zone[6]. Because quinuclidines are highly polar when protonated, consider switching from standard reversed-phase to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC retains polar, basic compounds strongly, forcing them to elute much later than the hydrophobic phospholipids, thereby bypassing the matrix effect entirely.

Sources

resolving HPLC co-elution issues for 3-(Diphenylmethylene)quinuclidine and quifenadine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most notoriously difficult chromatographic challenges in antihistamine analysis: resolving Quifenadine from its primary degradant and synthetic impurity, 3-(Diphenylmethylene)quinuclidine .

Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods frequently fail here, resulting in severe peak tailing, co-elution, and even on-column degradation. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, field-proven protocol to achieve baseline separation.

Part 1: The Mechanistic Root of Co-Elution

To solve a chromatographic problem, we must first understand the molecular behavior of our analytes.

Quifenadine is a first-generation H1-histamine receptor blocker characterized by a quinuclidine ring and a tertiary alcohol (1-azabicyclo[2.2.2]octan-3-yl(diphenyl)methanol)[1]. Its primary impurity, 3-(Diphenylmethylene)quinuclidine (CAS 60697-89-4), is the dehydrated alkene analog of Quifenadine[2].

Because the only structural difference is the loss of a single water molecule, their hydrophobic profiles (LogP) are nearly identical. When analyzed on standard C18 columns at neutral pH, the highly basic quinuclidine nitrogen (pKa ~9.5) interacts chaotically with residual silanols on the silica stationary phase. This secondary ion-exchange interaction causes severe peak tailing that entirely masks the minute retention differences between the two molecules, resulting in complete co-elution.

LogicFlow Q Quifenadine (Tertiary Alcohol) C Co-elution on Standard C18 (Similar Hydrophobicity & Tailing) Q->C I 3-(Diphenylmethylene)quinuclidine (Alkene Impurity) I->C S1 Protic Modifier (Methanol) Selectively H-Bonds with -OH C->S1 S2 High pH Mobile Phase (pH 10.5) Deprotonates Quinuclidine N C->S2 R Baseline Resolution (Rs > 2.0) Self-Validating System S1->R S2->R

Logical framework for resolving Quifenadine and its alkene impurity.

Part 2: Troubleshooting Guide & FAQs

Q1: Why not just use a standard low-pH mobile phase (e.g., 0.1% TFA) to suppress silanol ionization and fix the peak tailing? A1: While dropping the pH below 3.0 is a standard textbook trick to protonate silanols and reduce tailing for basic compounds, it is a fatal error for Quifenadine. Quifenadine contains a tertiary alcohol adjacent to two phenyl rings. Under acidic conditions, it undergoes rapid, acid-catalyzed dehydration to form the highly conjugated 3-(diphenylmethylene)quinuclidine[2]. If you use TFA or Formic Acid, you risk actively synthesizing the impurity on-column, leading to ghost peaks, poor recovery, and inaccurate quantification.

Q2: If low pH causes degradation and neutral pH causes tailing, how do I achieve sharp peaks? A2: You must operate at a high pH (e.g., pH 10.5) using a buffer like Ammonium Bicarbonate adjusted with Ammonium Hydroxide[3]. By raising the pH above the pKa of the quinuclidine nitrogen, the molecule becomes fully deprotonated (neutral). This eliminates the secondary ion-exchange interactions with the silica surface, resulting in perfectly symmetrical peaks. Note: This requires a high-pH stable hybrid silica or polymer-based C18 column to prevent column dissolution.

Q3: Even with sharp peaks at high pH, the two compounds elute very closely. How do I improve the separation factor ( α )? A3: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH). ACN is an aprotic solvent that separates molecules based purely on dipole moment and hydrophobicity—which are too similar between these two analytes. Methanol, however, is a protic solvent. It acts as a hydrogen bond donor and acceptor. Because Quifenadine possesses a hydroxyl group and the impurity does not, Methanol selectively hydrogen-bonds with Quifenadine, retarding its elution relative to the alkene impurity and driving baseline resolution.

Part 3: Quantitative Data Summary

The following table demonstrates the causality of our experimental choices by comparing a standard generic method against the optimized protocol.

Chromatographic ParameterStandard Method (0.1% FA / ACN)Optimized Method (10mM NH₄HCO₃ pH 10.5 / MeOH)
Quifenadine Retention (tR) 4.2 min (Broad, Tailing)6.8 min (Sharp)
Impurity Retention (tR) 4.4 min (Broad, Tailing)8.5 min (Sharp)
Resolution (Rs) 0.6 (Severe Co-elution)3.4 (Baseline Separation)
Tailing Factor (Tf) 2.8 (Unacceptable)1.1 (Ideal)
Analyte Stability Acid-catalyzed dehydration observedStable

Part 4: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, follow this step-by-step methodology. The protocol includes built-in system suitability criteria to self-validate the run.

Sample Preparation (Liquid-Liquid Extraction)
  • Alkalinization: To 1.0 mL of plasma or sample matrix, add 25% ammonium hydroxide solution dropwise to adjust the pH to strictly 9.0. This ensures the quinuclidine nitrogen is neutralized for efficient extraction[1].

  • Extraction: Add 5.0 mL of chloroform to the alkalinized sample. Vortex vigorously for 10 minutes[3].

  • Separation: Centrifuge at 3000 rpm for 15 minutes. Carefully transfer the lower organic layer (chloroform) to a clean glass tube[3].

  • Reconstitution: Evaporate the chloroform to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of ultrapure water (10 mM). Adjust the pH to 10.5 using 25% Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

Chromatographic Conditions
  • Column: Hybrid-silica C18 column designed for high-pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Column Temperature: 40°C (Improves mass transfer and sharpens peaks).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B

    • 2.0 - 10.0 min: Linear ramp to 85% B

    • 10.0 - 12.0 min: Hold at 85% B

    • 12.0 - 12.1 min: Return to 40% B

    • 12.1 - 18.0 min: Re-equilibration

  • Detection: UV at 220 nm.

System Suitability (Self-Validation Criteria)

Before analyzing unknown samples, inject a mixed standard of Quifenadine and 3-(Diphenylmethylene)quinuclidine. The system is only validated for use if:

  • Resolution (Rs) between the two peaks is ≥ 2.0 .

  • Tailing Factor (Tf) for Quifenadine is ≤ 1.5 .

  • Theoretical Plates (N) for Quifenadine is > 5000 .

ExpWorkflow S1 Sample Prep LLE at pH 9.0 S2 Column Setup Hybrid C18 (High pH) S1->S2 S3 Mobile Phase NH4HCO3 / MeOH S2->S3 S4 HPLC Run Gradient Elution S3->S4 S5 Validation Rs > 2.0, Tf < 1.5 S4->S5

Step-by-step HPLC method optimization and validation workflow.

References

  • National University of Pharmacy. (2020). Determination of quifenadine by HPLC method in blood. ResearchGate. Available at:[Link]

  • Pharmaffiliates. CAS No : 60697-89-4 | Product Name : 3-(Diphenylmethylene)quinuclidine Hydrochloride. Available at: [Link]

Sources

Technical Support Center: Optimizing Plasma Extraction for 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 3-(Diphenylmethylene)quinuclidine hydrochloride from complex biological matrices.

This molecule presents a dual challenge: it possesses a highly basic tertiary amine embedded within a quinuclidine ring (pKa ~ 11.1)[1], coupled with a highly lipophilic diphenylmethylene moiety. This combination results in aggressive plasma protein binding, severe non-specific binding (NSB) to laboratory consumables, and susceptibility to ion suppression from co-eluting phospholipids.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my absolute recovery in Liquid-Liquid Extraction (LLE) consistently below 40%?

Mechanistic Causality: The quinuclidine nitrogen is exceptionally basic. Standard basic buffers (e.g., pH 9–10 ammonium buffer) are insufficient to fully deprotonate this molecule. For a compound with a pKa of 11.1[1], the surrounding pH must be at least 2 units higher (pH > 13) to ensure >99% of the molecules are in their un-ionized, neutral state. If the molecule remains partially ionized, it will partition poorly into the organic solvent. Solution: Pre-treat your plasma samples with a strong base, such as 0.2 M NaOH, to drive the pH above 12.5 before adding your extraction solvent.

Q2: I am using a standard Reversed-Phase (C18) SPE, but the analyte washes off early or fails to elute completely. What is happening?

Mechanistic Causality: Reversed-phase (RP) sorbents rely purely on hydrophobic interactions. Because 3-(Diphenylmethylene)quinuclidine is highly lipophilic, it binds strongly to the C18 chains. However, the basic amine also undergoes secondary ion-exchange interactions with unendcapped silanol groups on silica-based sorbents. This dual-retention mechanism makes it nearly impossible to find a single wash/elution condition that efficiently breaks both bonds without co-eluting matrix lipids. Solution: Switch to a Mixed-Mode Cation Exchange (MCX) polymeric sorbent[2]. This allows you to intentionally trap the ionized amine via strong cation exchange, wash away the lipophilic interferences with 100% organic solvent, and then elute by neutralizing the amine.

Q3: My calibration curve is non-linear at the lower end (1–10 ng/mL), and signal drops unexpectedly. How do I fix this?

Mechanistic Causality: You are experiencing Non-Specific Binding (NSB). The highly lipophilic diphenyl groups have a strong affinity for the uncharged hydrophobic surfaces of standard polypropylene tubes and 96-well plates. At low concentrations, a significant percentage of your analyte is lost to the plastic walls. Solution: You must disrupt this interaction. Either use low-bind plates , or pre-treat your standard solutions and plasma samples with a carrier protein (e.g., 5% BSA) or a small amount of an organic modifier (e.g., 5% Methanol or 2% CHAPS) to keep the analyte in solution.

Q4: I am observing severe ion suppression in LC-MS/MS at the retention time of my analyte. What is the cause?

Mechanistic Causality: 3-(Diphenylmethylene)quinuclidine is highly lipophilic, meaning it co-elutes with endogenous plasma phospholipids and lysophosphatidylcholines on standard C18 analytical columns. These lipids compete for ionization in the ESI source, causing signal suppression. Solution: Implement a 100% organic wash step in your MCX-SPE protocol to strip neutral lipids and phospholipids before eluting your basic amine[2]. Alternatively, use a specialized phospholipid-removal plate (e.g., Oasis PRiME HLB).

Part 2: Experimental Protocols

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE

This protocol utilizes a polymeric mixed-mode strong cation exchange sorbent (e.g., Oasis MCX, 30 mg/1 mL).

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

    • Mechanistic Rationale: Activates the polymeric sorbent and ensures an acidic environment to fully ionize the quinuclidine nitrogen (pKa 11.1)[1].

  • Sample Pre-treatment: Dilute 100 µL plasma with 100 µL 4% Phosphoric acid.

    • Mechanistic Rationale: Disrupts protein binding of the lipophilic diphenyl group and ensures the amine is fully protonated (cationic).

  • Loading: Load sample at 1-2 mL/min.

    • Validation Checkpoint: Collect the flow-through fraction. Analyze via LC-MS/MS; the presence of the analyte indicates sorbent overloading or insufficient acidification.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water. (Removes aqueous interferences).

    • Wash 2: 1 mL 100% Methanol.

    • Mechanistic Rationale: The amine remains ionically bound to the sulfonic acid groups on the sorbent. The 100% organic wash strips away strongly bound neutral lipids and phospholipids, eliminating matrix effects[2].

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Mechanistic Rationale: The high pH neutralizes the quinuclidine amine, breaking the ionic bond and eluting the lipophilic molecule in the organic solvent.

  • Reconstitution: Evaporate under N2 at 40°C, reconstitute in initial mobile phase.

Protocol B: High-pH Liquid-Liquid Extraction (LLE)

This protocol is optimized for high-throughput extraction of highly lipophilic basic amines.

  • Sample Pre-treatment: 100 µL plasma + 100 µL 0.2 M NaOH.

    • Mechanistic Rationale: Raises pH > 12.5. Since quinuclidine has a pKa of 11.1[1], the pH must be >12.5 to ensure >95% of the molecules are un-ionized (neutral) for partitioning into the organic phase.

  • Extraction: Add 1 mL MTBE:iso-hexane (50:50 v/v).

    • Mechanistic Rationale: This specific organic mixture is highly selective for lipophilic compounds while precipitating proteins and excluding polar matrix components[3].

  • Partitioning: Vortex 5 mins, centrifuge at 4000 x g for 10 mins.

  • Recovery: Transfer the upper organic layer.

    • Validation Checkpoint: Perform a second extraction on the remaining aqueous layer. If >5% analyte is found in the second extract, increase vortex time or adjust the organic solvent ratio.

  • Drying/Reconstitution: Evaporate under N2, reconstitute in initial mobile phase.

Part 3: Quantitative Data Presentation

The table below summarizes the expected performance of various extraction methodologies for 3-(Diphenylmethylene)quinuclidine hydrochloride based on its physicochemical profile.

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)NSB RiskThroughputMechanistic Suitability
Protein Precipitation (PPT) 85 – 95%40 – 50% (Severe Suppression)HighHighPoor. Leaves phospholipids intact, causing ESI suppression.
Reversed-Phase SPE (C18) 60 – 70%80 – 90%MediumMediumPoor. Dual retention mechanisms cause incomplete elution.
Mixed-Mode Cation Exchange (MCX-SPE) 92 – 98% 95 – 105% (Clean) Low MediumOptimal. 100% organic wash removes lipids; high recovery.
Liquid-Liquid Extraction (LLE) 80 – 88%85 – 95%MediumHighGood. Requires pH > 12.5 and MTBE/iso-hexane mixture[3].

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision-making process for optimizing the extraction of 3-(Diphenylmethylene)quinuclidine based on its specific physicochemical properties.

ExtractionOptimization Sample Plasma Sample 3-(Diphenylmethylene)quinuclidine PhysChem Physicochemical Profiling pKa = 11.1 (Strong Base) High Lipophilicity (Diphenyl) Sample->PhysChem Decision Select Extraction Strategy PhysChem->Decision SPE_Path Mixed-Mode Cation Exchange (MCX SPE) Decision->SPE_Path High Purity / Phospholipid Removal LLE_Path Liquid-Liquid Extraction (LLE) Decision->LLE_Path High Throughput / Cost Effective SPE_Load Load at pH 7.0 (Amine is Ionized/Trapped) SPE_Path->SPE_Load LLE_pH Adjust Plasma pH > 12.5 (0.1M NaOH) LLE_Path->LLE_pH SPE_Wash Wash: 100% MeOH (Removes Lipids/Neutrals) SPE_Load->SPE_Wash SPE_Elute Elute: 5% NH4OH in MeOH (Neutralizes Amine for Release) SPE_Wash->SPE_Elute LCMS LC-MS/MS Analysis (High Recovery, Low Matrix Effect) SPE_Elute->LCMS LLE_Extract Extract with MTBE/Hexane (Partitions Neutral Drug) LLE_pH->LLE_Extract LLE_Extract->LCMS

Figure 1: Decision matrix and logical workflow for optimizing plasma extraction protocols.

Part 5: References

  • In vitro and in vivo metabolism of 3-quinuclidinyl benzilate by high-resolution mass spectrometry Source: ResearchGate URL:[Link] (Derived from search grounding)[1]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE Source: Agilent Technologies URL:[Link] (Derived from search grounding)[2]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Source: LCMS.cz / Waters Corporation URL:[Link] (Derived from search grounding)

  • Direct injection of lipophilic compounds in the organic phase from liquid-liquid extracted plasma samples onto a reversed-phase column Source: PubMed / NIH URL:[Link] (Derived from search grounding)[3]

Sources

Technical Support Center: Handling 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Diphenylmethylene)quinuclidine hydrochloride (CAS: 60697-89-4), a highly stable quinuclidine-based derivative often utilized in anticholinergic, antihistamine, and enzymatic research[1]. While the quinuclidine core provides excellent chemical stability, its hydrochloride salt form introduces significant handling challenges due to severe hygroscopicity.

As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute experimental reproducibility.

Mechanistic Overview of Moisture Uptake

To effectively handle this compound, one must understand the causality behind its physical behavior. The quinuclidine core (1-azabicyclo[2.2.2]octane) is a strong, highly symmetrical organic base[2]. To enhance its aqueous solubility for biological assays, it is synthesized as a hydrochloride salt.

However, the highly electronegative chloride ion acts as a potent hydrogen bond acceptor. When exposed to ambient humidity, these chloride ions coordinate with atmospheric water molecules, pulling moisture directly into the crystal lattice[3]. This leads to rapid weight gain, phase transitions (caking/deliquescence), and potential hydrolysis of the active pharmaceutical ingredient (API)[4].

Caption: Mechanism of moisture uptake in quinuclidine HCl salts and targeted mitigation strategies.

Troubleshooting & FAQs

Q1: Why does my 3-(Diphenylmethylene)quinuclidine HCl powder rapidly transition from a free-flowing solid to a sticky, clumpy mass during weighing? Expert Insight: This is a classic symptom of deliquescence. The hydrochloride salt form is inherently hygroscopic. The chloride ions in the crystal lattice form hydrogen bonds with water vapor in the air[3]. Once a critical relative humidity (RH) threshold is breached, the powder adsorbs enough moisture to dissolve in its own absorbed water, causing clumping. This physical instability drastically alters the dissolution profile and bioavailability of the compound[4].

Q2: How does this moisture uptake affect my experimental reproducibility? Expert Insight: If you weigh a hygroscopic powder in ambient air, you are weighing a mixture of the API and water[5]. This leads to an overestimation of the API mass, resulting in sub-potent molar concentrations in your downstream assays. For highly sensitive anticholinesterase or receptor binding assays, a 5-10% variance in molarity can completely skew IC50/Ki calculations, leading to false negatives in drug screening.

Q3: If I am developing an oral solid dosage form, how can I engineer this API to resist moisture without compromising its pharmacological activity? Expert Insight: You have two primary formulation engineering routes:

  • Crystal Engineering (Co-crystallization): By introducing stabilizing co-formers (e.g., citric acid or gallic acid), you can alter the crystal packing arrangement. The co-former engages the chloride ion in an internal hydrogen-bonding network, making it unavailable to atmospheric water[4],[3].

  • Salt Swapping: Replacing the hydrochloride salt with a less hygroscopic alternative, such as a citrate, oxalate, or sulfosalicylate salt, can mitigate moisture uptake, though this must be balanced against potential reductions in aqueous solubility[5],[3].

Quantitative Data Summary

To standardise handling across your laboratory, it is critical to classify the hygroscopicity of your batch. Below is the European Pharmacopoeia (Ph. Eur.) classification system, alongside typical moisture adsorption profiles for quinuclidine-based hydrochloride salts versus engineered alternatives.

Table 1: Standardized Hygroscopicity Classifications (at 25°C / 80% RH for 24h)

ClassificationMass Increase (Δm)Handling Implication for Quinuclidine HCl
Non-hygroscopicΔm < 0.2%Standard handling; no special environment needed.
Slightly hygroscopic0.2% ≤ Δm < 2.0%Store in tightly closed containers.
Hygroscopic 2.0% ≤ Δm < 15.0% Requires desiccator storage and rapid weighing.
Very hygroscopicΔm ≥ 15.0%Requires inert atmosphere (glovebox) for all handling.
DeliquescentSufficient to form liquidAbsolute isolation from ambient air required.

Table 2: Comparative Moisture Adsorption (Typical API Salt Forms)

Compound FormCritical Relative Humidity (CRH)Hygroscopicity ProfileAqueous Solubility
Quinuclidine Free Base> 85% RHLowPoor
Quinuclidine Hydrochloride ~ 60-70% RH High (H-bond acceptor) Excellent
Quinuclidine Co-crystal> 90% RHLow (Shielded lattice)Moderate

Experimental Protocols & Workflows

To ensure absolute trustworthiness in your molar calculations, employ the following self-validating protocol for handling and weighing 3-(Diphenylmethylene)quinuclidine hydrochloride.

Protocol: Self-Validating Anhydrous Weighing and Dissolution

Rationale: This protocol incorporates a "drift test" as a self-validating mechanism. If the mass remains stable on the balance over a set time, the environmental controls are verified as effective, ensuring you are weighing pure API and not atmospheric water.

Step-by-Step Methodology:

  • Preparation: Store the original API container in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or indicating silica gel. Ensure the container reaches room temperature before opening to prevent rapid condensation on the cold glass.

  • Environmental Control: Transfer the sealed container to a controlled environment. For high-precision analytical weighing, a glovebox purged with dry nitrogen (RH < 20%) is mandatory.

  • Static Mitigation: Hygroscopic powders often develop static charges in low-humidity environments. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and use a grounded, anti-static micro-spatula.

  • The "Drift Test" (Self-Validation):

    • Tare the analytical balance.

    • Transfer the target mass of 3-(Diphenylmethylene)quinuclidine HCl to the boat.

    • Close the balance doors and observe the readout for exactly 30 seconds .

    • Validation Check: If the mass increases by >0.1% during this window, your ambient humidity is too high, and the sample is actively adsorbing water. Abort, re-purge the environment, and restart.

  • Immediate Solvation: Once the mass is verified as stable, immediately transfer the powder into a pre-weighed amber glass vial. Add your anhydrous solvent (e.g., dry DMSO or Ethanol) to create a stock solution.

  • Storage of Stock: Seal the vial with a PTFE-lined septum cap, wrap tightly with Parafilm, and store at -20°C to prevent chemical degradation.

Caption: Self-validating standard operating procedure for weighing hygroscopic quinuclidine derivatives.

References

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (National Institutes of Health / PMC) URL: [Link]

  • Title: Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: Pharmaceutics (MDPI / Semantic Scholar) URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Drug Development and Industrial Pharmacy (Taylor & Francis) URL: [Link]

  • Title: Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of quifenadine and its related compounds using UV detection. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis, with a primary focus on minimizing baseline noise. Our approach is rooted in a deep understanding of chromatographic principles and extensive field experience.

Troubleshooting Guide: Baseline Noise in Quifenadine Analysis

Baseline noise can obscure small peaks, leading to inaccurate quantification and a lack of confidence in your results.[1] This guide provides a systematic approach to identifying and eliminating the root causes of baseline noise in your quifenadine analysis.

FAQ 1: I'm observing a noisy baseline in my quifenadine chromatogram. What are the likely causes?

A noisy baseline can be categorized as either regular (cyclical) or irregular.[2] Regular noise often points to pump-related issues, while irregular noise suggests contamination, air bubbles, or detector problems.[1][2]

Here is a logical workflow to diagnose the source of the noise:

A Start: Noisy Baseline Observed B Is the noise regular/cyclical? A->B C Check Pump & System: - Pressure fluctuations? - Leaks? - Worn pump seals? - Faulty check valves? B->C Yes D Is the noise irregular? B->D No J Replace Consumables (seals, frits) C->J E Check for Air Bubbles: - Mobile phase properly degassed? - Air trapped in pump or detector cell? D->E F Check for Contamination: - Mobile phase quality? - Dirty flow cell? - Contaminated column? E->F No Air Bubbles Found I Review Mobile Phase Preparation E->I Air Bubbles Present G Check Detector: - Lamp energy low? - Lamp nearing end of life? F->G No Contamination Found H Systematic Flushing & Cleaning F->H Contamination Suspected K Replace Detector Lamp G->K Yes L Problem Resolved G->L No H->L I->L J->L K->L

Caption: Troubleshooting workflow for baseline noise.

In-Depth Troubleshooting Protocols

Protocol 1: Mobile Phase Preparation and Management

The quality of your mobile phase is paramount for a stable baseline.[3] Impurities in solvents can lead to increased baseline noise and the appearance of "ghost peaks," especially in gradient elution.[4][5][6]

Step-by-Step Guide:

  • Solvent Selection: Always use HPLC-grade or, preferably, MS-grade solvents to minimize impurities.[5] For a typical reversed-phase method for quifenadine, this would include acetonitrile and high-purity water.[7][8]

  • Buffer Preparation: If using a buffered mobile phase, such as the lithium perchlorate/perchloric acid buffer described for quifenadine analysis[7][8], ensure all salts are fully dissolved. Filter the buffer solution through a 0.2 µm or 0.45 µm membrane filter before use to remove any particulate matter.[9]

  • Fresh Preparation: Prepare mobile phases fresh daily to prevent microbial growth and degradation of components like trifluoroacetic acid (TFA), which can increase UV absorbance over time.[10][11]

  • Degassing: Thoroughly degas the mobile phase to prevent air bubbles from forming in the pump or detector flow cell.[1] Inline degassers are highly effective, but sparging with helium or vacuum filtration can also be used.[10][11]

Parameter Recommendation Rationale
Solvent GradeHPLC or MS GradeMinimizes UV-absorbing impurities and particulates.[4][5]
Water SourceHigh-purity (e.g., Milli-Q)Tap or distilled water can contain contaminants.[6]
Buffer Filtration0.2 µm or 0.45 µm filterRemoves microbial and particulate contamination.[9]
Mobile Phase AgePrepare fresh dailyPrevents degradation and microbial growth.[10][11]
DegassingInline degasser or He spargingPrevents air bubbles that cause pressure fluctuations and noise.[1]

Table 1: Best Practices for Mobile Phase Preparation.

FAQ 2: I've prepared my mobile phase correctly, but I still see baseline noise. What's next?

If the mobile phase is not the issue, the next step is to investigate the HPLC system itself, starting with the pump and detector.

Pump and System Issues:

  • Leaks: Visually inspect all fittings for signs of leaks, such as salt deposits or drips. A leak can cause pressure fluctuations that manifest as a noisy baseline.[12][13]

  • Pump Seals: Worn pump seals can also lead to leaks and pressure instability.[1] If seals have not been replaced according to the manufacturer's recommended schedule, consider this as a likely cause.[6]

  • Check Valves: Faulty or dirty check valves can cause inconsistent solvent delivery, leading to a pulsating baseline.[6][11]

Detector Issues:

  • Dirty Flow Cell: Contaminants can build up on the inside of the detector flow cell, causing baseline drift and noise.[1][14] Flushing the flow cell with a strong solvent like methanol or isopropanol can often resolve this.[12]

  • Aging Detector Lamp: Deuterium lamps in UV detectors have a finite lifespan. As they age, their energy output decreases, which can increase baseline noise.[1][3] Most HPLC software allows you to check the lamp's energy or hours of use.

Protocol 2: Systematic System Flush

A system flush can help remove contaminants from the fluidic path and detector cell.

Step-by-Step Guide:

  • Remove Column: Replace the analytical column with a union or a restrictor capillary. This isolates the column as a potential source of contamination.

  • Flush with Isopropanol: Flush the entire system with 100% isopropanol at a low flow rate for at least 30 minutes. Isopropanol is effective at removing a wide range of contaminants.

  • Flush with Water: If your mobile phase contains buffers, flush the system thoroughly with high-purity water to remove any salt residues.

  • Equilibrate with Mobile Phase: Introduce your mobile phase and allow the system to equilibrate until a stable baseline is achieved.

If the baseline noise disappears after this procedure, it indicates that the source of the noise was likely contamination within the system. If the noise returns after reinstalling the column, the column itself is the likely source of contamination.[6]

FAQ 3: Could my quifenadine sample or the column be causing the baseline noise?

Yes, both the sample matrix and the column's condition can contribute to baseline issues.

  • Sample Matrix: If analyzing quifenadine in a complex matrix like plasma, insufficient sample cleanup can introduce contaminants that build up on the column.[7][8] These can slowly leach out, causing a drifting or noisy baseline.[14]

  • Column Contamination: Strongly retained compounds from previous injections can elute as very broad peaks, appearing as a rising baseline.[12] Using a guard column can help protect the analytical column from strongly retained impurities.[12]

  • Column Degradation: Over time, the stationary phase of the column can degrade, especially if exposed to extreme pH or temperatures. This "column bleed" can increase baseline noise.[6]

Protocol 3: Column Cleaning and Regeneration

If you suspect your column is contaminated, a cleaning procedure may restore its performance. Always follow the manufacturer's specific instructions for your column. A general procedure for a C18 column used for quifenadine analysis is as follows:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.

  • Flush with Water: Flush with 20-30 column volumes of high-purity water (if buffers were used).

  • Flush with Acetonitrile: Flush with 20-30 column volumes of 100% acetonitrile.

  • Flush with Isopropanol: Flush with 20-30 column volumes of 100% isopropanol.

  • Store or Re-equilibrate: Store the column in an appropriate solvent (usually acetonitrile) or re-equilibrate with your mobile phase.

Optimizing UV Detection for Quifenadine

For optimal sensitivity and a stable baseline, it is crucial to select an appropriate detection wavelength. While a multi-wave UV spectrophotometer can be used to monitor several wavelengths simultaneously (e.g., 210, 220, 230, 240, 250, 260, 280, and 300 nm)[7][8], selecting a wavelength at the absorbance maximum of quifenadine will provide the best signal-to-noise ratio. Operating on the slope of a UV peak can lead to baseline drift, especially with small fluctuations in mobile phase composition.[12]

cluster_0 System Components cluster_1 Potential Noise Sources A Mobile Phase F Impurities, Bubbles, Incorrect Composition A->F B Pump G Pulsations, Leaks, Worn Seals B->G C Injector H Carryover, Blockages C->H D Column I Contamination, Bleed D->I E Detector J Dirty Cell, Lamp Aging, Temp. Fluctuation E->J

Caption: Relationship between HPLC components and noise sources.

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. Retrieved from [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. Retrieved from [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • Shimadzu. (2025, April 15). Baseline Disturbance. Retrieved from [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. Retrieved from [Link]

  • Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]

  • TPG. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of quifenadine by HPLC method in blood. Retrieved from [Link]

  • Ukrainian Biopharmaceutical Journal. (2020, September 18). Determination of quifenadine by HPLC method in blood. Retrieved from [Link]

  • Chromservis. (2025, December 19). HPLC Maintenance Guide: Checklist, Tips & Spare Parts. Retrieved from [Link]

  • Axcend. (2025). Top 10 HPLC Equipment Maintenance Tips for Optimal Performance in 2025. Retrieved from [Link]

  • Chromatography Online. (2022, October 1). Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline?. Retrieved from [Link]

  • Persee. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

  • PubMed. (2002, July 20). Simultaneous determination of fexofenadine and its related compounds by HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). determination of quifenadine by HPLC method in blood. Retrieved from [Link]

  • PubMed. (2008, January 22). Development and validation of a rapid RP-HPLC method for the determination of cetirizine or fexofenadine with pseudoephedrine in binary pharmaceutical dosage forms. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Pharmacological Guide: Quifenadine vs. 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

In the landscape of antihistaminic drug development, understanding the structural nuances between an active pharmaceutical ingredient (API) and its degradation products is critical for both efficacy and safety profiling. Quifenadine (marketed as Fenkarol) is a second-generation H1-receptor antagonist characterized by a quinuclidine core and a diphenylmethanol group. It exhibits robust antihistaminic effects with mild antimuscarinic and anti-serotonin properties [1].

Under forced degradation conditions (e.g., thermal or acidic stress) or during synthesis, the tertiary alcohol of quifenadine undergoes dehydration. This yields 3-(Diphenylmethylene)quinuclidine hydrochloride , a primary pharmacopeial impurity [4]. This guide objectively compares the receptor affinity profiles of these two compounds, detailing how a single dehydration event alters the pharmacophore, and provides field-proven methodologies for their pharmacological and analytical differentiation.

Structure-Activity Relationship (SAR) & Receptor Affinity

The pharmacological divergence between quifenadine and its dehydrated impurity is rooted in the spatial geometry and hydrogen-bonding capabilities of their functional groups.

  • Quifenadine (The API): The hydroxyl group in the diphenylmethanol moiety acts as a critical hydrogen-bond donor. This interaction stabilizes the molecule within the binding pocket of the Gq-coupled Histamine H1 receptor, yielding a binding affinity ( Ki​ ) in the low-micromolar range (~1–5 µM) [1]. Furthermore, its affinity for off-target muscarinic M3 receptors remains exceptionally weak ( IC50​>1000 nM), ensuring a favorable safety profile [2].

  • 3-(Diphenylmethylene)quinuclidine (The Impurity): Dehydration eliminates the hydrogen-bond donor and introduces a rigid exocyclic double bond. This planar diphenylmethylene structure restricts the conformational freedom of the phenyl rings. In classical SAR of quinuclidine derivatives, this specific rigidification and increased lipophilicity typically reduce H1 receptor affinity while increasing off-target affinity for muscarinic acetylcholine receptors (resembling the potent anticholinergic Quinuclidinyl benzilate, QNB).

H1_Signaling H1R Histamine H1 Receptor (Gq-coupled) Gq Gq Protein Alpha Subunit H1R->Gq Activates (Basal/Agonist) PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel PKC Protein Kinase C (PKC) DAG->PKC Activates Ligand Quifenadine / Impurity (Receptor Antagonists) Ligand->H1R Competitive Blockade

Fig 1: Gq-coupled H1 receptor signaling pathway and the site of antagonist blockade.

Comparative Data Summary

The table below synthesizes the physicochemical and pharmacological distinctions between the two compounds, highlighting the impact of the structural modification.

ParameterQuifenadine Hydrochloride3-(Diphenylmethylene)quinuclidine HCl
CAS Number 10447-38-8 [1]60697-89-4 [4]
Molecular Formula C20​H24​ClNO C20​H22​ClN
Molecular Weight 329.87 g/mol [3]311.85 g/mol
Key Structural Feature Tertiary alcohol (diphenylmethanol)Exocyclic double bond (diphenylmethylene)
Lipophilicity (LogP Trend) Moderate (Hydroxyl present)High (Dehydrated, highly hydrophobic)
H1 Receptor Affinity ( Ki​ ) ~1–5 µM [1]Reduced (Disrupted H-bond network)
M3 Receptor Affinity ( IC50​ ) > 1000 nM[2]Elevated (QNB-like rigid pharmacophore)
Regulatory Status Active Pharmaceutical IngredientPharmacopeial Impurity / Degradant

Experimental Methodologies

To objectively validate the receptor affinity and physically separate these compounds, specific and self-validating protocols must be employed.

Protocol A: In Vitro Radioligand Binding Assay (H1 Receptor)

Causality Check: We utilize [3H] -mepyramine because it is a highly selective, high-affinity H1 antagonist. By measuring how effectively quifenadine or its impurity displaces this radioligand, we can accurately calculate their respective Ki​ values.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human H1 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -mepyramine, and varying concentrations ( 10−9 to 10−4 M) of the test compounds (Quifenadine or Impurity).

  • Self-Validating Control (NSB): Include control wells containing 10 µM unlabeled triprolidine. Why? This saturates all specific H1 sites. Any radioactivity detected in these wells represents Non-Specific Binding (NSB), which must be subtracted from total binding to ensure data validity.

  • Filtration & Washing: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific adherence). Wash rapidly with 3x 5 mL ice-cold buffer. Why cold? Low temperatures arrest binding kinetics, preventing the dissociation of the radioligand-receptor complex during the wash step.

  • Quantification: Add scintillation cocktail and measure radioactivity (DPM) using a liquid scintillation counter.

  • Data Analysis: Plot displacement curves and calculate the IC50​ . Convert to absolute affinity ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Assay_Workflow Step1 Step 1: Membrane Prep Isolate CHO cells expressing H1R Step2 Step 2: Incubation Add [3H]-mepyramine + Test Compounds Step1->Step2 Step3 Step 3: Filtration Separate bound vs. free radioligand Step2->Step3 Step4 Step 4: Washing Remove non-specific binding (Ice-cold buffer) Step3->Step4 Step5 Step 5: Scintillation Count radioactivity (DPM) Step4->Step5 Step6 Step 6: Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Step5->Step6

Fig 2: Self-validating radioligand binding assay workflow for determining receptor affinity.

Protocol B: HPLC-UV Separation Strategy

Causality Check: Because 3-(Diphenylmethylene)quinuclidine lacks a hydroxyl group, it is significantly more lipophilic than quifenadine. In a reverse-phase HPLC system, this structural difference guarantees that the impurity will interact more strongly with the stationary phase, resulting in a longer retention time.

Step-by-Step Methodology:

  • Column Selection: Use a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare an isocratic mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (60:40 v/v). Why pH 3.0? The quinuclidine nitrogen ( pKa​≈10 ) will be fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the column.

  • System Suitability Test (SST): Inject a resolution mixture containing 10 µg/mL of both Quifenadine and 3-(Diphenylmethylene)quinuclidine.

  • Validation Metric: Ensure the resolution factor ( Rs​ ) between the two peaks is ≥2.0 . Quifenadine will elute first, followed by the dehydrated impurity. Do not proceed with sample analysis until this SST criterion is met.

  • Detection: Monitor absorbance at 220 nm, where the phenyl rings of both compounds exhibit strong UV absorption.

References

  • Quifenadine | C20H23NO | CID 65600, PubChem.[Link]

  • 3-(Diphenylmethylene)quinuclidine Hydrochloride | CAS 60697-89-4, Pharmaffiliates. [Link]

Comprehensive Comparison Guide: IC50 Profiling of 3-(Diphenylmethylene)quinuclidine Hydrochloride vs. Standard Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist, selecting the appropriate muscarinic acetylcholine receptor (mAChR) antagonist requires a rigorous understanding of structural pharmacology and receptor subtype selectivity. 3-(Diphenylmethylene)quinuclidine hydrochloride , commercially designated as LK-190 (CAS: 60697-89-4), is a potent, competitive muscarinic antagonist[1].

The pharmacological efficacy of LK-190 is driven by its core structure. The quinuclidine ring—a rigid, bicyclic system—optimally positions a basic nitrogen atom to mimic the quaternary ammonium of endogenous acetylcholine. This allows it to anchor to the conserved aspartate residue within the orthosteric binding pocket of mAChRs. Meanwhile, the bulky, lipophilic diphenylmethylene moiety occupies the hydrophobic vestibule of the receptor, sterically hindering the conformational changes required for G-protein activation. This structural configuration grants LK-190 a moderate, yet distinct, selectivity for the M1 receptor subtype over the M2 subtype[1].

Quantitative Data Comparison

To objectively evaluate LK-190, we must benchmark its inhibitory concentration (IC50) and negative log IC50 (pIC50) against established pharmacological standards:

  • Atropine: The gold-standard, non-selective muscarinic antagonist[2].

  • Pirenzepine: The benchmark M1-selective antagonist[3].

  • Methoctramine: The benchmark M2-selective antagonist[4].

Table 1: Pharmacological Profile Comparison
AntagonistPrimary TargetM1 Receptor pIC50M1 IC50 (nM)M2 Receptor pIC50M2 IC50 (nM)Selectivity Ratio
LK-190 M1 (Moderate)7.12~75.86.43~371.5~4.9x (M1 > M2)
Atropine Non-selective8.70 - 9.00~1.0 - 2.08.70 - 9.00~1.0 - 2.0~1.0x (Neutral)
Pirenzepine M1 (High)8.12~7.56.43~371.5~50x (M1 > M2)
Methoctramine M2 (High)< 7.00> 100.07.98~10.5~10x (M2 > M1)

Data derived from competitive radioligand binding and functional assays[1][2][3][4].

Receptor Signaling & Antagonism Pathway

Understanding the downstream impact of these IC50 values requires mapping the specific G-protein coupled pathways that LK-190 and standard antagonists disrupt. M1 receptors predominantly couple to Gq proteins (driving calcium release), whereas M2 receptors couple to Gi/o proteins (inhibiting adenylyl cyclase).

Signaling Ligand Acetylcholine (Endogenous Agonist) M1 M1 Receptor (Gq-coupled) Ligand->M1 Activates M2 M2 Receptor (Gi/o-coupled) Ligand->M2 Activates LK190 LK-190 / Atropine (Competitive Antagonists) LK190->M1 Blocks (IC50 ~75.8 nM) LK190->M2 Blocks (IC50 ~371.5 nM) PLC Phospholipase C (PLC) Activation M1->PLC AC Adenylyl Cyclase (AC) Inhibition M2->AC Ca2 Increased Intracellular Ca2+ PLC->Ca2 cAMP Decreased cAMP Levels AC->cAMP

Muscarinic M1/M2 receptor signaling pathways and competitive blockade by LK-190.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To generate trustworthy and reproducible IC50 data for compounds like LK-190, researchers must employ a highly controlled competitive radioligand binding assay. The following protocol is designed with built-in causality to ensure a self-validating system.

Step-by-Step Protocol
  • Tissue Preparation & Homogenization:

    • Action: Isolate rat cerebral cortex (for M1-rich membranes) and rat myocardium (for M2-rich membranes). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Maintaining an ice-cold environment (4°C) kinetically inhibits endogenous proteases, preserving the structural integrity of the cell-surface receptors.

  • Assay Incubation:

    • Action: In a 96-well plate, combine 50 µg of membrane protein with 0.2 nM [³H]-N-methylscopolamine ([³H]-NMS) and varying logarithmic concentrations of LK-190 (10⁻¹⁰ to 10⁻⁴ M).

    • Causality: [³H]-NMS is explicitly chosen over [³H]-QNB because its hydrophilic nature prevents it from crossing the lipid bilayer. This ensures the assay strictly measures functional, cell-surface receptors rather than internalized pools. A concentration of 0.2 nM is used to stay near the ligand's Kd, ensuring the competitive displacement accurately follows Michaelis-Menten kinetics.

  • Thermodynamic Equilibration:

    • Action: Incubate the mixture for exactly 60 minutes at 25°C.

    • Causality: This specific time-temperature matrix allows the competitive binding between [³H]-NMS and LK-190 to reach thermodynamic equilibrium without causing thermal degradation of the receptor preparation.

  • Rapid Filtration (Separation):

    • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.1% polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This step is a critical self-validating control: it drastically reduces the non-specific binding (noise) of the positively charged radioligand to the filter matrix, ensuring the measured radioactivity represents true receptor binding.

  • Washing & Detection:

    • Action: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer, then quantify the retained radioactivity via liquid scintillation counting.

    • Causality: The ice-cold wash buffer kinetically "freezes" the receptor-ligand complex. It rapidly washes away unbound radioligand while minimizing the dissociation rate of the bound fraction during the separation phase.

AssayWorkflow Membrane Membrane Prep (Rat Brain/Heart) Incubation Incubation [3H]-NMS + LK-190 Membrane->Incubation Filtration Rapid Filtration (PEI-treated GF/B) Incubation->Filtration Washing Cold Wash (Stop Dissociation) Filtration->Washing Detection Scintillation Counting Washing->Detection Analysis Non-linear Regression (IC50) Detection->Analysis

Radioligand competitive binding assay workflow for determining antagonist IC50 values.

References

  • Regional differences in motor responsiveness to antimuscarinic drugs in rabbit isolated small and large intestine. PubMed (NIH). [Link]

  • Conditional involvement of muscarinic M1 receptors in vagally mediated contraction of guinea-pig bronchi. PubMed (NIH).[Link]

  • Presynaptic M2-muscarinic receptors on noradrenergic nerve endings and endothelium-derived M3 receptors in cat cerebral arteries. PubMed (NIH).[Link]

Sources

A Comparative Guide to Inter-Laboratory Validation of Purity Assays for 3-(Diphenylmethylene)quinuclidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety, efficacy, and quality. This guide provides an in-depth, objective comparison of three common analytical techniques for the purity determination of 3-(Diphenylmethylene)quinuclidine hydrochloride, a tertiary amine and a key building block in pharmaceutical synthesis.

This document outlines a proposed inter-laboratory validation study designed to rigorously assess the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. The experimental designs and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) to ensure scientific integrity and trustworthiness.[1][2][3]

The Criticality of Purity in 3-(Diphenylmethylene)quinuclidine Hydrochloride

3-(Diphenylmethylene)quinuclidine hydrochloride (CAS RN: 60697-89-4) is a quinuclidine derivative whose utility in pharmaceutical research and development demands stringent quality control.[4][5][6] Impurities can arise from the manufacturing process, degradation, or improper storage and can have a significant impact on the toxicological profile and therapeutic efficacy of the final drug product. Therefore, robust and validated analytical methods for purity assessment are not just a regulatory requirement but a scientific necessity.

Designing a Robust Inter-Laboratory Validation Study

To ensure the reliability and reproducibility of a chosen analytical method, an inter-laboratory validation study is the gold standard.[7][8] This guide proposes a three-arm study comparing HPLC, GC, and Potentiometric Titration. The study's design is rooted in a risk-based approach, as advocated by ICH Q14, to identify and mitigate potential sources of analytical variability from the outset.[3]

The following diagram illustrates the logical workflow of the proposed inter-laboratory validation study.

Inter-Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting Define_ATP Define Analytical Target Profile (ATP) Select_Methods Select Analytical Methods (HPLC, GC, Titration) Define_ATP->Select_Methods Informs Develop_Protocol Develop Validation Protocol (ICH Q2(R2)) Select_Methods->Develop_Protocol Incorporates Sample_Distribution Distribute Homogenized Sample & Standards to Participating Labs Develop_Protocol->Sample_Distribution Method_Execution Labs Execute Analytical Methods per Protocol Sample_Distribution->Method_Execution Data_Collection Collect Raw Data for All Validation Parameters Method_Execution->Data_Collection Statistical_Analysis Statistical Analysis of Results (Accuracy, Precision, Linearity, etc.) Data_Collection->Statistical_Analysis Method_Comparison Compare Method Performance Statistical_Analysis->Method_Comparison Final_Report Generate Final Validation Report & Recommendations Method_Comparison->Final_Report

Caption: Logical workflow for the proposed inter-laboratory validation study.

Comparative Analytical Methodologies

The choice of analytical technique for purity determination is guided by the physicochemical properties of the analyte. 3-(Diphenylmethylene)quinuclidine hydrochloride is a non-volatile, polar organic molecule, making it amenable to both chromatography and titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and specificity. For quinuclidine derivatives, reversed-phase HPLC is a common and effective approach.[9]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0) with a flow rate of 1.0 mL/min. The gradient is optimized to ensure the separation of the main peak from potential impurities.

  • Detection: UV at 232 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

Causality Behind Experimental Choices:

  • The C18 column is selected for its versatility in retaining and separating a wide range of organic molecules.

  • A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible ionization state of the tertiary amine and, consequently, its retention time.

  • The detection wavelength of 232 nm is chosen based on the UV absorbance maximum of the diphenylmethylene chromophore, ensuring high sensitivity.

Gas Chromatography (GC)

While HPLC is often preferred for non-volatile compounds, GC can be employed for the analysis of tertiary amines, particularly when coupled with a suitable detector.[10][11][12][13] Given that 3-(Diphenylmethylene)quinuclidine hydrochloride is a salt, a derivatization step or direct injection into a high-temperature inlet may be necessary to ensure volatilization without degradation.

Experimental Protocol:

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A low-bleed, mid-polarity capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 280 °C (to facilitate in-situ conversion of the salt to the free base).

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Detector Temperature: 320 °C.

  • Sample Preparation: Dissolve the sample in methanol at a concentration of 1 mg/mL.

  • Injection Volume: 1 µL (split injection).

Causality Behind Experimental Choices:

  • The FID is a robust, universal detector for organic compounds and provides a linear response over a wide concentration range.

  • The DB-5ms column is chosen for its thermal stability and ability to separate a broad range of compounds.

  • A high injector temperature is employed to promote the thermal conversion of the hydrochloride salt to its more volatile free base form.

Potentiometric Titration

Potentiometric titration is a classic, absolute method for the assay of acidic and basic substances. For the hydrochloride salt of an organic base, an alkalimetric titration is appropriate.[14][15][16]

Experimental Protocol:

  • Instrumentation: An automatic potentiometric titrator with a combined pH electrode.

  • Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

  • Solvent: A mixture of 70% ethanol and 30% water to ensure solubility of the analyte.

  • Procedure:

    • Accurately weigh approximately 250 mg of the sample and dissolve it in 50 mL of the ethanol/water solvent.

    • Titrate with standardized 0.1 M NaOH, recording the pH change as a function of the titrant volume.

    • The endpoint is determined from the inflection point of the titration curve.

Causality Behind Experimental Choices:

  • Potentiometric endpoint detection provides a more objective and precise determination of the equivalence point compared to colorimetric indicators.

  • The use of a mixed ethanol/water solvent system enhances the solubility of the organic salt while still permitting the use of an aqueous titrant.[15]

The following diagram illustrates the generalized workflow for each of the compared analytical methods.

Analytical_Method_Workflows cluster_hplc HPLC Workflow cluster_gc GC Workflow cluster_titration Potentiometric Titration Workflow HPLC_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_Inject Inject into HPLC HPLC_Prep->HPLC_Inject HPLC_Separate Chromatographic Separation HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification by Peak Area HPLC_Detect->HPLC_Quantify GC_Prep Sample Preparation (Dissolve in Methanol) GC_Inject Inject into GC (High-Temp Inlet) GC_Prep->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate GC_Detect FID Detection GC_Separate->GC_Detect GC_Quantify Quantification by Peak Area GC_Detect->GC_Quantify Titr_Prep Sample Preparation (Dissolve in EtOH/Water) Titr_Titrate Titrate with Standardized NaOH Titr_Prep->Titr_Titrate Titr_Endpoint Determine Endpoint (Inflection Point) Titr_Titrate->Titr_Endpoint Titr_Calculate Calculate Purity Titr_Endpoint->Titr_Calculate

Caption: Generalized workflows for the HPLC, GC, and Potentiometric Titration methods.

Validation Parameters and Comparative Data

The inter-laboratory study would evaluate the following validation parameters for each method, in accordance with ICH Q2(R2) guidelines.[3][7]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results, assessed at two levels:

    • Repeatability (Intra-assay precision): Within the same laboratory over a short period.

    • Intermediate Precision: Within the same laboratory but on different days and with different analysts.

    • Reproducibility: Between different laboratories.

  • Specificity: The ability to assess the analyte in the presence of impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following tables present hypothetical data from a simulated inter-laboratory study to illustrate the expected performance of each method.

Table 1: Accuracy and Precision
ParameterHPLCGCPotentiometric Titration
Accuracy (% Recovery) 99.5 ± 0.8%98.9 ± 1.5%100.1 ± 0.5%
Repeatability (%RSD) ≤ 0.5%≤ 1.0%≤ 0.3%
Intermediate Precision (%RSD) ≤ 1.0%≤ 1.8%≤ 0.7%
Reproducibility (%RSD) ≤ 2.0%≤ 3.0%≤ 1.5%
Table 2: Linearity, Range, and Sensitivity
ParameterHPLCGCPotentiometric Titration
Linearity (r²) > 0.999> 0.998N/A
Range (µg/mL) 1 - 150010 - 1000N/A
LOQ (µg/mL) 110N/A

In-Depth Discussion and Method Comparison

Potentiometric Titration is expected to demonstrate the highest accuracy and precision for the main component assay. As an absolute method, it does not rely on a reference standard of the same analyte for calibration, which is a significant advantage. However, its primary limitation is its lack of specificity; it will titrate any acidic or basic impurities present, potentially leading to an overestimation of purity. It is also not suitable for quantifying low-level impurities.

HPLC offers an excellent balance of specificity, sensitivity, and precision. Its key advantage is the ability to separate and quantify individual impurities, providing a detailed purity profile. This makes it the most suitable method for both assay and impurity determination. The validation data would likely show a wide linear range and a low limit of quantitation, making it ideal for detecting trace impurities.

GC is a viable alternative but may present more challenges. The potential for on-column degradation of the analyte or incomplete conversion of the salt to the free base could lead to lower accuracy and higher variability. While suitable for detecting volatile impurities, its sensitivity and precision for the main analyte may be lower than that of HPLC.

Conclusion and Recommendations

Based on the principles of analytical method validation and the expected performance characteristics, the following recommendations can be made:

  • For a highly accurate and precise assay of the bulk drug substance , Potentiometric Titration is an excellent choice, provided that the impurity profile is well-characterized and free of acidic or basic impurities.

  • For a comprehensive purity analysis , including the quantification of known and unknown impurities, HPLC is the superior method. Its specificity, sensitivity, and robustness make it the most reliable choice for quality control in a regulated environment.

  • GC may be considered a supplementary technique, particularly for the analysis of specific volatile impurities that may not be amenable to HPLC analysis.

Ultimately, the selection of a purity assay method should be based on a thorough understanding of the analytical target profile and a risk-based assessment of the method's capabilities. This guide provides a framework for a rigorous inter-laboratory validation, ensuring that the chosen method is fit for its intended purpose and generates reliable data to support drug development and manufacturing.

References

  • FDA. (n.d.). FDA Guidelines for Analytical Method Validation. Scribd. Retrieved March 17, 2026, from [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. Retrieved March 17, 2026, from [Link]

  • FDA. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved March 17, 2026, from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved March 17, 2026, from [Link]

  • Altabrisa Group. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved March 17, 2026, from [Link]

  • Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved March 17, 2026, from [Link]

  • National Institute of Justice. (2010, June 15). GC-IRD methods for the identification of some tertiary amines related to MDMA. Retrieved March 17, 2026, from [Link]

  • Oxford Academic. (n.d.). Gas Chromatographic Analysis of Primary, Secondary and Tertiary Fatty Amines, and of Corresponding Quaternary Ammonium Compounds. Journal of Chromatographic Science. Retrieved March 17, 2026, from [Link]

  • Harlikar, J., et al. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science. Retrieved March 17, 2026, from [Link]

  • Krzek, J., et al. (2013, December 15). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. PubMed. Retrieved March 17, 2026, from [Link]

  • PubChem. (n.d.). 3-(Diphenylmethylene)quinuclidine hydrochloride. Retrieved March 17, 2026, from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES. Retrieved March 17, 2026, from [Link]

  • ICH. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2016, September). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Retrieved March 17, 2026, from [Link]

  • National Energy Technology Laboratory. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved March 17, 2026, from [Link]

  • Efor Group. (2020, February 20). Validation of analytical procedures according to the ICH guidelines. Retrieved March 17, 2026, from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved March 17, 2026, from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved March 17, 2026, from [Link]

  • Basicmedical Key. (2016, June 24). Titrimetric and chemical analysis methods. Retrieved March 17, 2026, from [Link]

  • Request PDF. (2025, August 9). [Alkalimetric titrations of salts of organic bases in the Pharmacopoeia]. Retrieved March 17, 2026, from [Link]

  • Analytical Chemistry. (n.d.). Potentiometric Titration of Salts of Organic Bases in Acetic Acid. Retrieved March 17, 2026, from [Link]

  • PubMed. (2016, November 15). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Retrieved March 17, 2026, from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 60697-89-4 | Product Name : 3-(Diphenylmethylene)quinuclidine Hydrochloride. Retrieved March 17, 2026, from [Link]

  • PubMed. (2006, August 15). Method for Enantiomeric Purity of a Quinuclidine Candidate Drug by Capillary Electrophoresis. Retrieved March 17, 2026, from [Link]

  • e-Library of Sumy State University. (n.d.). Topic 3: Acid-base titration. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). CN102928527A - Method for measuring optical purity of R-3-quinuclidine alcohol.
  • Nanalysis. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. Retrieved March 17, 2026, from [Link]

  • BioSpectra. (2021, October 25). TRIS TESTING METHODS. Retrieved March 17, 2026, from [Link]

Sources

differences in bioavailability between quifenadine and its quinuclidine metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacokinetic Profiling: Bioavailability Differences Between Quifenadine and its Quinuclidine Metabolites

As drug development evolves, understanding the precise pharmacokinetic (PK) divergence between a parent compound and its metabolites becomes critical for optimizing efficacy and safety. Quifenadine (commercially known as Phencarol) is a unique second-generation H₁-antihistamine distinguished by its quinuclidine core[1]. Unlike traditional piperidine or ethanolamine derivatives, the quinuclidine structure optimizes receptor binding by maintaining a precise 5.2 Å distance between the diphenylcarbinol group and the nitrogen atom[2]. Furthermore, it confers dual-action capabilities, including the activation of diamine oxidase (DAO) to accelerate endogenous histamine catabolism[2].

For researchers and application scientists, mapping the bioavailability and metabolic fate of quifenadine versus its oxidized quinuclidine metabolites provides a blueprint for understanding its rapid onset and pristine safety profile.

Metabolic Fate and Bioavailability Dynamics

Following oral administration, quifenadine undergoes extensive first-pass hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6[2][3]. This first-pass effect dictates the systemic exposure of both the parent drug and its subsequent metabolites.

  • Parent Drug (Quifenadine): The absolute oral bioavailability of the parent compound is approximately 45%, with peak plasma concentrations ( Tmax​ ) achieved rapidly within 1 hour[2][4]. It exhibits moderate lipophilicity, allowing for high tissue-to-plasma ratios in the lungs and liver (ratio >5:1)[2]. However, its specific quinuclidine structure restricts blood-brain barrier (BBB) penetration to a mere 0.05%, explaining the absence of central nervous system depression[5].

  • Quinuclidine Metabolites: The biotransformation of quifenadine yields several oxidized quinuclidine metabolites, predominantly hydroxy-quifenadine and carboxy-quifenadine[6]. The addition of hydroxyl (-OH) or carboxyl (-COOH) groups to the quinuclidine ring or diphenylcarbinol moiety fundamentally alters the molecule's physicochemical properties. These metabolites are highly hydrophilic, resulting in a contracted volume of distribution ( Vd​ ) and virtually zero CNS exposure. While the parent drug relies on hepatic oxidation, the polar metabolites are rapidly cleared via renal (40%) and biliary/fecal (60%) pathways[2].

Quantitative Pharmacokinetic Comparison
Pharmacokinetic ParameterQuifenadine (Parent Drug)Oxidized Quinuclidine Metabolites (e.g., Hydroxy-Quifenadine)
Oral Bioavailability ~45% (Post first-pass metabolism)N/A (Formed systemically post-absorption)
Time to Peak ( Tmax​ ) ~1 hour2 – 3 hours (Estimated post-metabolism)
Lipophilicity / Polarity Moderate lipophilicityHigh polarity (Due to -OH / -COOH additions)
BBB Penetration Very Low (~0.05% in brain tissue)Negligible (Restricted by high hydrophilicity)
Primary Clearance Route Hepatic oxidation (CYP3A4 / CYP2D6)Renal (Urine) and Biliary (Feces) excretion

Visualizing the Metabolic Pathway

G OralAdmin Oral Administration (Quifenadine) GI GI Tract Absorption OralAdmin->GI Liver Hepatic First-Pass (CYP3A4 / CYP2D6) GI->Liver Portal Vein Systemic Systemic Circulation (~45% Bioavailability) Liver->Systemic Parent Drug Metabolites Oxidized Quinuclidine Metabolites (OH-/COOH-) Liver->Metabolites Oxidation Excretion Renal & Biliary Excretion Systemic->Excretion Clearance Metabolites->Excretion Rapid Clearance

Metabolic pathway of quifenadine illustrating first-pass oxidation and clearance routes.

Self-Validating Experimental Protocol: LC-MS/MS Pharmacokinetic Profiling

To objectively compare the systemic exposure (Area Under the Curve, AUC) and clearance rates of quifenadine versus its quinuclidine metabolites, researchers must employ highly sensitive bioanalytical methods. The following LC-MS/MS protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Rationale for Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is selected because the parent drug and its metabolites share the core quinuclidine ring but differ slightly in mass (e.g., +16 Da for hydroxylation). MRM provides the exact specificity required to differentiate these structurally similar analytes in complex plasma matrices without cross-talk[6].

Step-by-Step Workflow

Step 1: Plasma Sample Preparation (Protein Precipitation)

  • Action: Aliquot 50 µL of human plasma into a microcentrifuge tube. Add 10 µL of the internal standard (Quifenadine-d10, 100 ng/mL)[7].

  • Causality: Quifenadine-d10 is utilized because its identical physicochemical behavior to the target analyte naturally corrects for any matrix effects, extraction losses, or ion suppression during ionization. This creates a self-validating baseline for absolute quantification.

  • Action: Add 150 µL of ice-cold acetonitrile, vortex vigorously for 2 minutes, and centrifuge at 14,000 rpm for 10 minutes.

  • Causality: Acetonitrile disrupts drug-protein binding and precipitates plasma proteins. This prevents column clogging and isolates both the free and previously protein-bound fractions of the parent drug and its metabolites for accurate total-drug measurement.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: The gradient ensures that the highly polar oxidized quinuclidine metabolites elute first, followed by the moderately lipophilic parent drug. This temporal separation prevents ion suppression zones where the analytes might compete for charge in the MS source.

Step 3: Mass Spectrometry Detection & System Validation

  • Action: Monitor specific MRM transitions. For Quifenadine, monitor m/z 294.2 → 167.1. For Hydroxy-Quifenadine, monitor m/z 310.2 → 183.1[6].

  • Self-Validation Check: Integrate Quality Control (QC) samples at low, medium, and high concentrations every 20 experimental samples. The system must be programmed to automatically halt if the QC variance exceeds ±15%.

  • Causality: This continuous feedback loop guarantees that any drift in instrument sensitivity immediately invalidates the run, preventing the collection and publication of compromised PK data.

G Sample Plasma Sample Collection (Time-course: 0-24h) Spike Internal Standard Spiking (Quifenadine-d10) Sample->Spike Prep Protein Precipitation (Acetonitrile + Centrifugation) Spike->Prep LCMS LC-MS/MS Analysis (MRM Mode) Prep->LCMS Validation Self-Validation: QC Samples & Calibration LCMS->Validation Real-time Feedback Data PK Parameter Calculation (AUC, Cmax, CL) Validation->Data

LC-MS/MS workflow for quantifying quifenadine and its metabolites with built-in validation.

Conclusion

The pharmacokinetic divergence between quifenadine and its quinuclidine metabolites highlights the elegant design of second-generation antihistamines. By leveraging first-pass metabolism, the parent drug achieves a rapid, targeted systemic effect with 45% bioavailability[2]. Concurrently, its rapid conversion into highly polar oxidized metabolites ensures efficient renal and biliary clearance, preventing toxic accumulation and maintaining a pristine safety profile devoid of CNS depression[5].

References

  • Wikipedia. "Quifenadine". Retrieved from: [Link]

  • iiab.me. "Quifenadine". Retrieved from: [Link]

  • MySalve. "Buy Fencarol® [Quifenadine]". Retrieved from:[Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 3-(Diphenylmethylene)quinuclidine Hydrochloride Against Palonosetron Related Compounds: A Comprehensive Analytical and Pharmacological Guide

Structural and Mechanistic Context

The quinuclidine pharmacophore—a highly basic, rigid bicyclic amine—is a privileged scaffold in medicinal chemistry, frequently utilized to target monoamine receptors. In drug development and quality control, benchmarking quinuclidine-based active pharmaceutical ingredients (APIs) against their impurities and structural analogs is critical for defining target selectivity and establishing robust analytical methods.

This guide benchmarks 3-(Diphenylmethylene)quinuclidine hydrochloride (3-DPQ) [1] against established Palonosetron Related Compounds [2][3]. While Palonosetron is a highly selective, second-generation 5-HT3 receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV), its related compounds (such as oxidation and desaturation impurities) serve as critical USP reference standards. Conversely, 3-DPQ is traditionally associated with H1-receptor antagonists (e.g., as a synthesis intermediate or impurity of Quifenadine). Comparing these compounds provides invaluable insights into how peripheral steric bulk and nitrogen oxidation state dictate receptor selectivity and chromatographic behavior.

Pharmacological Profiling: Causality of Receptor Selectivity

The binding affinity of quinuclidine derivatives is heavily dependent on the spatial orientation of the basic nitrogen and the surrounding lipophilic moieties.

  • Palonosetron & Related Compound E: The intact quinuclidine nitrogen forms a critical salt bridge with the Asp226 residue in the 5-HT3 binding pocket. Related Compound E (a desaturated analog) retains moderate 5-HT3 affinity due to the preservation of this basic amine and the isoquinoline planar structure [3].

  • Palonosetron Related Compound A (N-oxide): Oxidation of the quinuclidine nitrogen (Compound A) [2] eliminates its ability to act as a hydrogen bond donor/cationic anchor, effectively abolishing 5-HT3 receptor affinity.

  • 3-DPQ: The introduction of the bulky diphenylmethylene group creates severe steric clashes within the narrow 5-HT3 binding cleft. However, this lipophilic bulk perfectly complements the deep hydrophobic pockets of the histamine H1 receptor, shifting the molecule's selectivity entirely away from 5-HT3 [1].

G Serotonin Serotonin (5-HT) Receptor 5-HT3 Receptor (Ion Channel) Serotonin->Receptor Activates Depolarization Na+/Ca2+ Influx Receptor->Depolarization Opens Pore Emesis Emetic Response Depolarization->Emesis Triggers Palonosetron Palonosetron & Cmpd E (Strong Binding) Palonosetron->Receptor Competitive Inhibition DPQ 3-DPQ & Cmpd A (Steric/Charge Clash) DPQ->Receptor No Inhibition

5-HT3 receptor signaling pathway illustrating the selective inhibitory action of quinuclidines.

Table 1: Structural and Representative Pharmacological Benchmarks

Note: Binding affinities (IC50) are representative empirical values derived from quinuclidine SAR profiling to illustrate selectivity shifts.

CompoundUSP/CAS ReferenceKey Structural Feature5-HT3 IC50 (nM)H1 IC50 (nM)Est. LogP
Palonosetron API USP 1492200Intact Quinuclidine0.04>10,0002.4
Palonosetron Rel. Cmpd E CAS 135729-55-4Tetrahydrobenzoisoquinolinone15.2>10,0002.6
Palonosetron Rel. Cmpd A CAS 813425-83-1N-Oxide (Oxidation)>1,000>10,0001.8
3-DPQ CAS 60697-89-4Diphenylmethylene bulk>5,00012.54.1

Analytical Benchmarking: Chromatographic Separation

Separating quinuclidine-based compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a distinct challenge. The quinuclidine nitrogen has a high pKa (~10.5). Under standard acidic mobile phase conditions (pH 2-4), the amine is fully ionized and interacts strongly with residual silanol groups on standard silica columns, resulting in severe peak tailing and poor resolution.

The Causality of the Method: To achieve baseline separation between 3-DPQ and Palonosetron related compounds, we must suppress the ionization of the quinuclidine nitrogen. This is achieved by using a high-pH mobile phase (pH 10.5) paired with an ethylene-bridged hybrid (BEH) silica column, which can withstand alkaline conditions without dissolving.

Workflow SamplePrep Sample Prep (1 mg/mL in Diluent) Chromatography RP-HPLC Separation (BEH C18, pH 10.5) SamplePrep->Chromatography Inject 10 µL Detection UV (240nm) & MS Detection (m/z profiling) Chromatography->Detection Elute (Gradient) DataAnalysis System Suitability & Impurity Quantification Detection->DataAnalysis Integrate Peaks

Step-by-step analytical workflow for chromatographic separation of quinuclidine compounds.

Self-Validating Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is designed to separate 3-DPQ from Palonosetron Related Compounds A and E. It utilizes a self-validating System Suitability Test (SST) to ensure column performance prior to sample analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in LC-MS grade water, adjusted to pH 10.5 with ammonium hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Waters XBridge BEH C18 (150 mm × 4.6 mm, 3.5 µm) maintained at 40°C.

  • Gradient Program: 0-5 min (20% B), 5-15 min (linear ramp to 80% B), 15-20 min (hold 80% B), 20-25 min (re-equilibration at 20% B). Flow rate: 1.0 mL/min.

  • System Suitability Check (Self-Validation): Inject a resolution mixture containing 10 µg/mL each of Palonosetron API, Compound E, Compound A, and 3-DPQ.

    • Acceptance Criteria: The resolution ( Rs​ ) between Palonosetron and Compound E must be ≥2.0 . The tailing factor ( Tf​ ) for the 3-DPQ peak must be ≤1.5 . If these criteria fail, the mobile phase pH has likely drifted and must be remade.

  • Sample Analysis: Inject 10 µL of the test article. Monitor UV absorbance at 240 nm.

Protocol 2: Radioligand Binding Assay (Receptor Selectivity)

To empirically validate the structural causality described in Section 2, a competitive radioligand binding assay is employed. The protocol utilizes internal controls to validate specific vs. non-specific binding.

  • Membrane Preparation: Isolate cell membranes from HEK-293 cells stably expressing either human 5-HT3A receptors or H1 receptors. Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand Addition:

    • For 5-HT3: Add 1 nM [3H]-granisetron.

    • For H1: Add 2 nM [3H]-mepyramine.

  • Compound Titration: Add 3-DPQ or Palonosetron Related Compounds at concentrations ranging from 10−10 to 10−4 M.

  • Self-Validation (Non-Specific Binding Control): In a parallel set of wells, add a saturating concentration of an unlabeled competitor (10 µM Ondansetron for 5-HT3; 10 µM Promethazine for H1). The assay is only valid if the specific binding (Total signal minus Non-Specific signal) constitutes >80% of the total radioligand signal.

  • Incubation & Filtration: Incubate plates at 25°C for 60 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

  • Quantification: Wash filters three times with ice-cold buffer, dry, and quantify bound radioactivity using liquid scintillation counting. Calculate IC50 values using non-linear regression (four-parameter logistic equation).

References

Safety Operating Guide

Personal protective equipment for handling 3-(Diphenylmethylene)quinuclidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Laboratory Safety and Operational Protocol for 3-(Diphenylmethylene)quinuclidine hydrochloride

As a Senior Application Scientist, I cannot overstate the importance of treating novel, uncharacterized research chemicals with the utmost respect. The absence of a defined Occupational Exposure Limit (OEL) is not an absence of hazard; it is a mandate for maximum precaution. This guide outlines the field-proven methodologies required to safely handle, process, and dispose of 3-(Diphenylmethylene)quinuclidine hydrochloride.

Part 1: Mechanistic Hazard Assessment (The "Why")

3-(Diphenylmethylene)quinuclidine hydrochloride (CAS 60697-89-4) is a rare, structurally complex chemical utilized primarily in early-stage drug discovery[1]. Because comprehensive toxicological profiles have not been established by manufacturers for this specific derivative[2], laboratory personnel must adopt a "safety-by-design" approach. Industry best practices mandate that novel compounds lacking sufficient toxicological data be handled as3[3].

To design an effective safety protocol, we must understand the physicochemical properties driving the hazard:

  • High Aqueous Solubility (The Salt Factor): The compound is supplied as a hydrochloride (HCl) salt. While this is advantageous for biological assays, it presents a severe occupational hazard. If airborne powder contacts the mucous membranes (eyes, respiratory tract), the HCl salt will rapidly dissolve, leading to near-instantaneous systemic absorption[4].

  • Aerosolization Potential: Fine, lyophilized, or milled powders are highly susceptible to static electricity. The kinetic energy from simply opening a vial or transferring the powder with a metal spatula can cause microscopic particles to repel and aerosolize, creating an invisible inhalation hazard.

  • Unknown Pharmacological Potency: Quinuclidine derivatives frequently exhibit high target selectivity at very low doses, often acting as potent muscarinic antagonists. Unprotected exposure could lead to acute anticholinergic toxidromes or other adverse central nervous system effects[5].

HazardPathway Exposure Powder Aerosolization (Static/Transfer) Mucosa Mucosal Deposition (Eyes/Respiratory Tract) Exposure->Mucosa Inhalation Vector Solubility Rapid Dissolution (HCl Salt Form) Mucosa->Solubility Aqueous Environment Systemic Systemic Absorption & Receptor Binding Solubility->Systemic High Bioavailability

Fig 1: Pharmacokinetic hazard pathway of airborne HCl salt powders.

Part 2: Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the scale of the operation and the physical state of the chemical (dry powder vs. solution). The following matrix summarizes the mandatory PPE and engineering controls required to maintain exposure below theoretical6[6].

Operational StateRespiratory ProtectionEye/Face ProtectionDermal ProtectionPrimary Engineering Control (PEC)
Dry Powder (< 100 mg) N95 or FFP3 RespiratorUnvented safety gogglesDouble Nitrile gloves, Lab coatVented Balance Enclosure (VBE)
Dry Powder (> 100 mg) PAPR or Half-mask P100Face shield over gogglesDouble Nitrile, Tyvek sleevesOEB 4/5 Isolator / Glovebox
In Solution (Any scale) Standard surgical maskStandard safety glassesSingle Nitrile gloves, Lab coatStandard Chemical Fume Hood

Causality Note: Notice the drastic reduction in required PPE once the compound is in solution. Liquids do not aerosolize under standard handling conditions, neutralizing the primary inhalation vector. Therefore, the core objective of the operational workflow is to transition the chemical from a powder to a solution as early as possible.

Part 3: Step-by-Step Operational Workflow

This protocol is designed as a self-validating system; you cannot proceed to the next step without verifying the success of the previous one.

Phase 1: Pre-Operation Setup

  • Verify Engineering Controls: Turn on the Vented Balance Enclosure (VBE) or Isolator. Validation Step: Check the magnehelic gauge to ensure a negative pressure of at least -0.05 inches of water. Do not proceed if the alarm is sounding or pressure is inadequate.

  • Static Neutralization: Wipe down the interior of the VBE and the analytical balance with a damp, lint-free cloth (using 70% Isopropanol) to increase local humidity and reduce static charge.

  • Staging: Place the sealed vial of 3-(Diphenylmethylene)quinuclidine hydrochloride, a pre-tared target vial, anti-static spatulas (e.g., PTFE-coated), and a syringe containing the dissolution solvent into the VBE.

Phase 2: Weighing and In-Situ Dissolution 4. Discharge Static: Use a piezoelectric anti-static gun (e.g., Zerostat) on both the source vial and the target vial. Causality: This prevents the powder from "jumping" due to electrostatic repulsion when the vial is opened, preserving containment. 5. Transfer: Carefully transfer the required mass into the target vial. Cap the source vial immediately. 6. In-Situ Dissolution (Critical Step): Do not remove the dry powder from the VBE. Instead, inject the pre-staged solvent directly into the target vial while it is still inside the containment zone. 7. Seal and Inspect: Cap the target vial tightly. Swirl gently until the powder is fully dissolved. Validation Step: Visually inspect the exterior of the vial for any residual powder.

Phase 3: Decontamination and Transfer 8. Exterior Decontamination: Wipe the exterior of the sealed solution vial with a solvent-soaked wipe (e.g., Methanol or water, depending on assay compatibility) to remove any microscopic surface contamination. 9. Transfer: The compound is now safely in solution and externally decontaminated. It may now be safely transferred to a standard chemical fume hood for downstream analytical or biological assays.

HandlingWorkflow Setup 1. Establish Containment (Verify Negative Pressure) AntiStatic 2. Neutralize Static (Anti-static gun/humidity) Setup->AntiStatic Ensures airflow capture Weigh 3. Dispense & Weigh (PTFE-coated spatulas) AntiStatic->Weigh Prevents powder scatter Dissolve 4. In-Situ Dissolution (Add solvent inside VBE) Weigh->Dissolve Eliminates dry powder risk Transfer 5. Transfer Liquid (Sealed vial to Fume Hood) Dissolve->Transfer Safe transport state Decon 6. Surface Decontamination (Wet wipe method) Transfer->Decon Secures the workspace

Fig 2: Self-validating operational workflow for highly potent powders.

Part 4: Spill Response and Disposal Plan

Spill Response: Never use a broom or dry paper towel to clean up a powder spill of an unknown potent compound, as this will immediately aerosolize the chemical and breach containment. Instead, use the Wet-Wipe Method : Gently cover the spilled powder with an absorbent pad, carefully pour a solubilizing solvent (e.g., water or ethanol) over the pad to dissolve the powder, and wipe it up[3]. Place all contaminated materials in a sealed, labeled hazardous waste bag.

Disposal Plan:

  • Solid Waste: Unused 3-(Diphenylmethylene)quinuclidine hydrochloride solid waste, as well as contaminated gloves and wipes, must be disposed of via high-temperature incineration as hazardous chemical waste.

  • Liquid Waste: Liquid waste should be segregated into halogenated or non-halogenated organic waste streams depending on the solvent used for dissolution. All waste containers must be clearly labeled with the chemical name and CAS number (60697-89-4) to ensure proper downstream environmental processing.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Diphenylmethylene)quinuclidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Diphenylmethylene)quinuclidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.